ROS 234
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBCMILCFDKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ROS 234 Dioxalate: A Technical Guide to Its H3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist. Its mechanism of action is centered on its ability to block the inhibitory effects of the H3 receptor, a key presynaptic autoreceptor and heteroreceptor in the central and peripheral nervous systems. By antagonizing the H3 receptor, this compound dioxalate enhances the release of histamine and other neurotransmitters, a function with significant therapeutic potential for various neurological disorders. This guide provides an in-depth analysis of the molecular interactions, signaling pathways, and functional consequences of this compound dioxalate's activity, supported by quantitative data and detailed experimental methodologies.
Introduction to this compound Dioxalate and the Histamine H3 Receptor
This compound dioxalate, chemically identified as N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a research chemical recognized for its high affinity and potency as a histamine H3 receptor (H3R) antagonist. The H3 receptor is a G protein-coupled receptor (GPCR) primarily located on presynaptic nerve terminals. It functions as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. The H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling maintains a tonic inhibition on neurotransmitter release.
Mechanism of Action: H3 Receptor Antagonism
The primary mechanism of action of this compound dioxalate is competitive antagonism at the histamine H3 receptor. By binding to the receptor, it prevents the endogenous agonist, histamine, from exerting its inhibitory effects. For H3 receptors that are constitutively active, antagonists can function as inverse agonists, binding to and stabilizing the inactive conformation of the receptor, thereby reducing its basal signaling activity. This leads to a disinhibition of neurotransmitter release.
Signaling Pathways
The H3 receptor is coupled to the Gαi/o subfamily of G proteins. Upon activation by an agonist, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently affects the activity of protein kinase A (PKA) and other downstream effectors.
Antagonism of the H3 receptor by this compound dioxalate blocks this signaling cascade. By preventing the Gαi/o-mediated inhibition of adenylyl cyclase, this compound dioxalate can lead to a relative increase in cAMP levels, thereby promoting the release of neurotransmitters.
Furthermore, H3 receptor activation has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, and influence intracellular calcium (Ca²⁺) levels. By blocking the H3 receptor, this compound dioxalate can interfere with these downstream effects.
Quantitative Data
The potency and affinity of this compound dioxalate have been determined through various in vitro and ex vivo studies.[1] The following table summarizes the key quantitative parameters.
| Parameter | Species/Tissue | Value | Reference |
| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1] |
| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1] |
| ED50 | ex vivo Rat cerebral cortex (ip) | 19.12 mg/kg | [1] |
Note: pKi represents the negative logarithm of the inhibition constant, indicating the binding affinity of the antagonist. pKB is the negative logarithm of the dissociation constant of an antagonist, reflecting its potency. ED50 is the dose that produces 50% of the maximal effect.
Experimental Protocols
The characterization of this compound dioxalate as a potent H3 antagonist relies on established experimental assays.[1] While the full detailed protocols from the original studies are not publicly available, the following represents the standard methodologies for the key experiments cited.
Radioligand Binding Assay for H3 Receptor Affinity (pKi)
This assay determines the affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the pKi of this compound dioxalate at the rat cerebral cortex H3 receptor.
-
Materials:
-
Rat cerebral cortex membranes (source of H3 receptors).
-
[³H]-(R)-α-methylhistamine ([³H]-RAMHA) as the radioligand.
-
This compound dioxalate at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3 agonist like histamine or (R)-α-methylhistamine).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare rat cerebral cortex membranes by homogenization and centrifugation.
-
In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-RAMHA, and varying concentrations of this compound dioxalate or buffer (for total binding) or the non-specific binding control.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound dioxalate.
-
Determine the IC50 (concentration of this compound dioxalate that inhibits 50% of specific binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
-
Functional Antagonism Assay in Guinea-Pig Ileum (pKB)
This functional assay measures the ability of an antagonist to inhibit the response to an agonist in an isolated tissue preparation.
-
Objective: To determine the pKB of this compound dioxalate on the guinea-pig ileum H3 receptor.
-
Materials:
-
Guinea-pig ileum longitudinal muscle-myenteric plexus preparation.
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer to measure muscle contractions.
-
Electrical field stimulator.
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
This compound dioxalate at various concentrations.
-
-
Protocol:
-
Mount a segment of the guinea-pig ileum in the organ bath under a resting tension.
-
Elicit twitch contractions by electrical field stimulation.
-
Obtain a cumulative concentration-response curve for the H3 agonist, which will inhibit the electrically induced contractions.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of this compound dioxalate for a set period.
-
In the presence of the antagonist, obtain a second concentration-response curve for the agonist.
-
Repeat steps 4-6 with different concentrations of this compound dioxalate.
-
The antagonist will cause a parallel rightward shift of the agonist's concentration-response curve.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
-
Construct a Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)). The x-intercept of the linear regression gives the pA2 value, which is an estimate of the pKB.
-
Concluding Remarks
This compound dioxalate serves as a valuable pharmacological tool for investigating the roles of the histamine H3 receptor. Its mechanism of action as a potent H3 antagonist, leading to the disinhibition of neurotransmitter release, underscores its potential for therapeutic applications in cognitive and sleep-wake disorders. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further exploring the pharmacological profile of this compound. It is important to note that this compound dioxalate has been reported to have poor central nervous system access, which may limit its in vivo applications for centrally mediated effects.[1] Further research is warranted to fully elucidate its therapeutic utility.
References
ROS 234 Dioxalate: A Technical Guide to a Potent Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ROS 234 dioxalate, a potent histamine H3 receptor antagonist. It consolidates key quantitative data, details established experimental protocols for its characterization, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of histamine H3 receptor pharmacology and the development of novel therapeutics targeting this receptor.
Introduction
The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine. It also acts as a heteroreceptor, influencing the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Due to its significant role in regulating these neurotransmitter systems, the H3 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.
This compound dioxalate, chemically known as N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a potent antagonist of the histamine H3 receptor. This guide summarizes its pharmacological profile, provides detailed methodologies for its synthesis and evaluation, and illustrates its mechanism of action at the molecular level.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data characterizing the antagonist activity of this compound dioxalate at the histamine H3 receptor.
| Parameter | Species/Tissue | Value | Reference(s) |
| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1][2] |
| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1][2] |
| ED50 (ex vivo) | Rat cerebral cortex | 19.12 mg/kg (i.p.) | [1][2] |
Note: this compound dioxalate has been reported to have poor central nervous system access and limited blood-brain barrier permeability.[1][2]
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the key in vitro and in vivo assays used to characterize its histamine H3 receptor antagonist activity.
Synthesis of this compound (N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine)
The synthesis of this compound is based on the methods described for 2-aminobenzimidazole derivatives. The following is a representative protocol.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic route for this compound dioxalate.
Materials:
-
2-Aminobenzimidazole
-
1-bromo-3-chloropropane
-
Histamine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Oxalic acid
-
Ethanol
-
Diethyl ether
Procedure:
-
Synthesis of 2-(3-chloropropylamino)benzimidazole (Intermediate A):
-
To a solution of 2-aminobenzimidazole in DMF, add potassium carbonate.
-
Add 1-bromo-3-chloropropane dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 60-70°C for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Intermediate A.
-
-
Synthesis of N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine (this compound):
-
To a solution of Intermediate A in DMF, add histamine and potassium carbonate.
-
Heat the reaction mixture at 80-90°C overnight.
-
After completion of the reaction, cool the mixture and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate to get the crude free base of this compound.
-
Purify the product by column chromatography.
-
-
Formation of this compound Dioxalate:
-
Dissolve the purified this compound free base in ethanol.
-
Add a solution of oxalic acid (2 equivalents) in ethanol to the above solution.
-
Stir the mixture, and the dioxalate salt will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum to yield this compound dioxalate.
-
In Vitro Histamine H3 Receptor Binding Assay (Rat Cerebral Cortex)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound dioxalate for the histamine H3 receptor.
Workflow for In Vitro H3 Receptor Binding Assay
Caption: Workflow for the in vitro H3 receptor binding assay.
Materials:
-
Rat cerebral cortex tissue
-
[3H]-(R)-α-methylhistamine (Radioligand)
-
This compound dioxalate (Test compound)
-
Non-specific binding control (e.g., high concentration of unlabeled histamine or a known H3 agonist/antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, a fixed concentration of [3H]-(R)-α-methylhistamine, and varying concentrations of this compound dioxalate.
-
Include tubes for total binding (no competitor) and non-specific binding (saturating concentration of an unlabeled H3 ligand).
-
Incubate the tubes at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound dioxalate.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Guinea Pig Ileum Preparation
This ex vivo functional assay measures the ability of this compound dioxalate to antagonize the effects of an H3 receptor agonist on the electrically stimulated guinea pig ileum.
Procedure:
-
Tissue Preparation:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply electrical field stimulation to induce twitch contractions, which are mediated by the release of acetylcholine.
-
-
Assay Protocol:
-
After a stabilization period, add a selective H3 receptor agonist (e.g., (R)-α-methylhistamine) to the organ bath. This will inhibit the electrically induced twitch contractions in a concentration-dependent manner.
-
Establish a cumulative concentration-response curve for the H3 agonist.
-
Wash the tissue and allow it to recover.
-
Add a fixed concentration of this compound dioxalate to the bath and allow it to equilibrate with the tissue.
-
Re-establish the concentration-response curve for the H3 agonist in the presence of this compound.
-
-
Data Analysis:
-
The antagonistic effect of this compound will cause a rightward shift in the agonist concentration-response curve.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
-
The pA2 value (a measure of antagonist potency) can be determined from the Schild plot, which is a graph of log(dose ratio - 1) versus the log of the antagonist concentration. The pKB is derived from the pA2 value.
-
Ex Vivo Receptor Occupancy Assay (Rat Cerebral Cortex)
This assay determines the in vivo potency (ED50) of this compound dioxalate by measuring its ability to occupy H3 receptors in the brain after systemic administration.
Procedure:
-
Animal Dosing:
-
Administer various doses of this compound dioxalate (intraperitoneally, i.p.) to different groups of rats.
-
Include a vehicle-treated control group.
-
-
Tissue Collection and Preparation:
-
At a specific time point after dosing, euthanize the animals and rapidly dissect the cerebral cortex.
-
Prepare a crude membrane fraction from the brain tissue as described in the in vitro binding assay protocol.
-
-
Ex Vivo Binding:
-
Incubate the membrane preparations with a saturating concentration of [3H]-(R)-α-methylhistamine to label the H3 receptors that were not occupied by this compound in vivo.
-
Measure the amount of specific radioligand binding in the membranes from both the drug-treated and vehicle-treated animals.
-
-
Data Analysis:
-
Calculate the percentage of H3 receptor occupancy for each dose of this compound as: [(Binding in vehicle group - Binding in drug group) / Binding in vehicle group] x 100.
-
Plot the percentage of receptor occupancy against the dose of this compound administered.
-
Determine the ED50 value, which is the dose of this compound that produces 50% receptor occupancy.
-
Signaling Pathways
The histamine H3 receptor is constitutively active and primarily couples to the Gi/o family of G proteins. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. As an antagonist, this compound blocks these downstream effects of H3 receptor activation.
Signaling Pathway of Histamine H3 Receptor Antagonism by this compound
Caption: Mechanism of this compound as an H3 receptor antagonist.
By blocking the constitutive activity of the H3 receptor, this compound prevents the Gi/o-mediated inhibition of adenylyl cyclase. This leads to a relative increase in cAMP production and PKA activity. Furthermore, the inhibition of voltage-gated calcium channels is prevented, leading to an increase in calcium influx and subsequently enhanced neurotransmitter release.
Conclusion
This compound dioxalate is a potent and well-characterized histamine H3 receptor antagonist. The data and protocols presented in this guide provide a solid foundation for its use in preclinical research. Its high affinity and functional antagonism at the H3 receptor make it a valuable tool for investigating the physiological and pathophysiological roles of this receptor. While its limited blood-brain barrier penetration may restrict its use in certain CNS-focused in vivo studies, it remains an important compound for in vitro and peripheral H3 receptor research. Further studies exploring its structure-activity relationship and potential for improved CNS penetration could pave the way for the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Pharmacological Properties of ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pharmacological properties of ROS 234 dioxalate, a potent antagonist of the histamine H3 receptor. This document collates available quantitative data, outlines likely experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Compound Overview
-
Chemical Name: N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate[1][3]
-
Key Pharmacological Role: Potent Histamine H3 Receptor Antagonist[1][2][4][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound dioxalate as a histamine H3 receptor antagonist.
Table 1: In Vitro and Ex Vivo Receptor Affinity and Potency
| Parameter | Value | Species/Tissue | Description | Reference(s) |
| pKb | 9.46 | Guinea-pig ileum | Functional antagonism at the H3 receptor. | [1][2][4][5] |
| pKi | 8.90 | Rat cerebral cortex | Inhibitory constant, indicating binding affinity to the H3 receptor. | [4][5] |
Table 2: In Vivo Efficacy
| Parameter | Value | Administration Route | Species/Tissue | Description | Reference(s) | | --- | --- | --- | --- | --- | | ED₅₀ | 19.12 mg/kg | i.p. (intraperitoneal) | Rat cerebral cortex | The dose required to achieve 50% of the maximum effect in an ex vivo binding study, indicating limited blood-brain barrier permeability. |[1][2][4][5] |
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound dioxalate exerts its pharmacological effects by acting as a potent antagonist at the histamine H3 receptor (H3R). The H3R is a presynaptic G-protein coupled receptor (GPCR) belonging to the Gi/o family, predominantly expressed in the central nervous system.[5][6]
As a presynaptic autoreceptor, the H3R's primary role is to inhibit the synthesis and release of histamine.[6] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[5]
By antagonizing the H3R, this compound dioxalate blocks the receptor's constitutive activity and the effects of endogenous histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is the basis for the therapeutic potential of H3R antagonists in various neurological and cognitive disorders.[5]
The following diagram illustrates the canonical signaling pathway of the histamine H3 receptor, which is inhibited by this compound dioxalate.
Caption: Signaling pathway of the Histamine H3 Receptor and its antagonism by this compound dioxalate.
Experimental Protocols
The pharmacological profile of this compound dioxalate was likely determined using a series of standard in vitro and ex vivo assays. While the full detailed methodologies from the primary literature are not publicly available, the following represents the standard protocols for characterizing a novel H3 receptor antagonist.
This experiment is designed to determine the affinity of this compound dioxalate for the histamine H3 receptor.
-
Objective: To calculate the inhibitory constant (Ki) of this compound dioxalate by measuring its ability to displace a known radioligand from the H3 receptor.
-
Materials:
-
Membrane preparations from cells expressing recombinant rat H3 receptors or from rat cerebral cortex tissue.
-
Radioligand, e.g., [³H]Nα-methylhistamine.
-
This compound dioxalate at various concentrations.
-
Assay buffer (e.g., Tris-HCl with EDTA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound dioxalate.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
This experiment assesses the functional potency of this compound dioxalate in a biological system.
-
Objective: To determine the antagonist dissociation constant (Kb) of this compound dioxalate by measuring its ability to inhibit the functional response induced by an H3R agonist in an isolated tissue preparation.
-
Materials:
-
Isolated guinea-pig ileum tissue.
-
Organ bath setup with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Isotonic transducer to measure tissue contraction.
-
H3 receptor agonist (e.g., R-α-methylhistamine).
-
This compound dioxalate.
-
-
Protocol:
-
Mount the guinea-pig ileum segment in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Obtain a cumulative concentration-response curve for the H3 agonist. The agonist will inhibit electrically induced contractions of the ileum.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of this compound dioxalate for a set period.
-
In the presence of this compound dioxalate, obtain a second concentration-response curve for the H3 agonist. The curve should be shifted to the right.
-
Repeat with several concentrations of this compound dioxalate.
-
Analyze the rightward shift in the agonist's concentration-response curve to calculate the Kb value using the Schild equation. The pKb is the negative logarithm of the Kb.
-
The logical flow from initial binding studies to in vivo assessment is depicted below.
Caption: A typical experimental workflow for characterizing a novel H3 receptor antagonist like this compound dioxalate.
Summary and Conclusion
This compound dioxalate is a well-characterized, potent histamine H3 receptor antagonist. Its high affinity and functional antagonism have been quantified in standard preclinical models. A key feature of this compound is its limited permeability across the blood-brain barrier, as indicated by its ED₅₀ value from ex vivo studies.[1][2][4] This property makes it a valuable research tool for studying the peripheral effects of H3 receptor antagonism or as a peripherally-restricted drug candidate. Researchers utilizing this compound dioxalate can be confident in its defined mechanism of action and potency, which are supported by established pharmacological data. It should be noted, however, that this compound has been withdrawn from sale for commercial reasons by some suppliers.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to ROS 234 Dioxalate: Molecular Structure, Synthesis, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ROS 234 dioxalate, a potent histamine H3 receptor antagonist. It covers the molecule's structure, a detailed synthesis protocol, its mechanism of action through the H3 receptor signaling pathway, and standardized experimental protocols for its characterization.
Molecular Structure and Physicochemical Properties
This compound dioxalate, with the chemical name N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a small molecule antagonist of the histamine H3 receptor. Its structure combines a benzimidazole core with an imidazole-containing side chain, a common feature in many H3 receptor ligands. The dioxalate salt form enhances its solubility and stability for experimental use.
The molecular formula for this compound dioxalate is C₁₃H₁₅N₅·2C₂H₂O₄, and it has a molecular weight of 421.37 g/mol .[1][2]
Table 1: Physicochemical Properties of this compound Dioxalate
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₅·2C₂H₂O₄ | [1][2] |
| Molecular Weight | 421.37 g/mol | [1][2] |
| CAS Number | 1781941-93-2 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble to 50 mM in water and DMSO | [2] |
| Purity | ≥99% (HPLC) | [1][2] |
| Storage | Desiccate at room temperature | [1][2] |
Synthesis of this compound
The synthesis of N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine, the free base of this compound, is based on the general principles of 2-aminobenzimidazole synthesis. A plausible synthetic route, adapted from methodologies for similar compounds, is presented below. The dioxalate salt is then formed by treating the free base with oxalic acid.
Experimental Protocol: Synthesis of N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine
Materials:
-
o-Phenylenediamine
-
Cyanogen bromide (CNBr) or a suitable isothiocyanate
-
3-(1H-Imidazol-4-yl)propan-1-amine
-
Suitable solvent (e.g., ethanol, methanol, or isopropanol)
-
Base (e.g., potassium carbonate, triethylamine)
-
Oxalic acid
-
Diethyl ether
Procedure:
-
Step 1: Formation of 2-aminobenzimidazole. A common method involves the cyclization of o-phenylenediamine with a cyanating agent. To a solution of o-phenylenediamine in a suitable alcohol, an equimolar amount of cyanogen bromide is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature or gently heated to complete the reaction. The resulting 2-aminobenzimidazole can be isolated by precipitation and filtration.
-
Step 2: N-alkylation of 2-aminobenzimidazole. The 2-aminobenzimidazole is then alkylated with a suitable derivative of 3-(1H-imidazol-4-yl)propan-1-amine. For instance, a protected form of 3-(1H-imidazol-4-yl)propyl bromide can be reacted with 2-aminobenzimidazole in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.
-
Step 3: Deprotection. If a protecting group was used on the imidazole nitrogen, it is removed in this step using appropriate deprotection conditions.
-
Step 4: Purification of the free base. The crude N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
-
Step 5: Formation of the dioxalate salt. The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol). A solution of two equivalents of oxalic acid in the same solvent is then added dropwise with stirring. The resulting precipitate of this compound dioxalate is collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.
Biological Activity and Mechanism of Action
This compound dioxalate is a potent antagonist of the histamine H3 receptor.[1][3][4] The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As a presynaptic autoreceptor on histaminergic neurons, its activation inhibits the synthesis and release of histamine. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.
By antagonizing the H3 receptor, this compound blocks the inhibitory effect of histamine, leading to an increased release of histamine and other neurotransmitters. This mechanism of action is the basis for its potential therapeutic applications in neurological and psychiatric disorders.
Table 2: In Vitro and In Vivo Activity of this compound Dioxalate
| Parameter | Species/Tissue | Value | Reference |
| pKB | Guinea-pig ileum H₃-receptor | 9.46 | [3][4] |
| pKi | Rat cerebral cortex H₃-receptor | 8.90 | [3] |
| ED₅₀ (ex vivo) | Rat cerebral cortex | 19.12 mg/kg (i.p.) | [1][3][4] |
It is important to note that this compound dioxalate has been reported to have poor central access, limiting its permeability across the blood-brain barrier.[3][4]
Histamine H3 Receptor Signaling Pathway
The signaling cascade initiated by the activation of the histamine H3 receptor is multifaceted. As an antagonist, this compound prevents these downstream effects.
Histamine H3 Receptor Signaling Pathway
Experimental Protocols
Histamine H₃ Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H₃ receptor.
References
Biological Activity of ROS 234 Dioxalate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of ROS 234 dioxalate, a potent histamine H3 receptor antagonist. Due to a lack of specific studies on this compound dioxalate in cellular models within the public domain, this paper summarizes the available quantitative data from ex vivo tissue preparations. Furthermore, it details the generally accepted signaling pathways modulated by histamine H3 receptor antagonists in cellular models, providing a likely mechanistic framework for the action of this compound dioxalate.
Quantitative Biological Activity Data
This compound dioxalate has been characterized as a high-affinity antagonist for the histamine H3 receptor in non-cellular and tissue-based assays. The following tables present the key quantitative metrics of its activity based on available literature.
Table 1: Receptor Binding Affinity of this compound Dioxalate
| Parameter | Species | Tissue | Value |
| pKi | Rat | Cerebral Cortex | 8.90 |
Table 2: Functional Antagonist Potency of this compound Dioxalate
| Parameter | Species | Tissue | Value |
| pKB | Guinea-pig | Ileum | 9.46 |
Table 3: Ex Vivo Potency of this compound Dioxalate
| Parameter | Species | Tissue | Administration | Value |
| ED50 | Rat | Cerebral Cortex | Intraperitoneal (i.p.) | 19.12 mg/kg |
Experimental Protocols
Detailed experimental protocols for the use of this compound dioxalate in cellular models are not available in the current body of scientific literature. However, the quantitative data presented above were likely generated using the following established methodologies.
Radioligand Binding Assay (for pKi determination)
This assay measures the affinity of a compound for a specific receptor.
Functional Bioassay on Isolated Tissue (for pKB determination)
This assay determines the potency of an antagonist in a functional biological system.
Putative Signaling Pathways in Cellular Models
While direct evidence for this compound dioxalate is pending, the mechanism of action for histamine H3 receptor antagonists is well-documented. As Gαi/o-coupled receptors, H3 receptors, upon activation by histamine, initiate a cascade of intracellular events. Antagonists like this compound dioxalate are expected to inhibit these pathways.
Modulation of the cAMP Pathway
Activation of the H3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An H3 antagonist would, therefore, lead to a disinhibition of this pathway.
Influence on the PI3K/Akt/GSK-3β Pathway
Studies on other H3 receptor antagonists have demonstrated an impact on the PI3K/Akt/GSK-3β signaling cascade, which is crucial for cell survival and function.[1][2] Antagonism of the H3 receptor has been shown to promote the phosphorylation and subsequent inhibition of GSK-3β.[1][2]
Regulation of Neurotransmitter Release
As presynaptic autoreceptors and heteroreceptors, H3 receptors play a critical role in modulating the release of histamine and other neurotransmitters.[3] Antagonists like this compound dioxalate would block the inhibitory effect of the H3 receptor, thereby increasing neurotransmitter release.
Conclusion
This compound dioxalate is a potent histamine H3 receptor antagonist with high affinity as demonstrated in ex vivo models. While specific data from cellular models are currently unavailable, the established role of H3 receptor antagonists suggests that this compound dioxalate likely modulates key intracellular signaling pathways, including the cAMP and PI3K/Akt cascades, and enhances the release of various neurotransmitters. Further research utilizing cultured cell lines is warranted to fully elucidate the cellular and molecular mechanisms of this compound.
References
- 1. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Peripheral Effects of ROS 234 Dioxalate
Audience: Researchers, scientists, and drug development professionals.
Introduction
ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist. A key characteristic of this compound is its limited permeability across the blood-brain barrier, which confines its pharmacological action primarily to the periphery. This makes it a valuable research tool for investigating the physiological and pathophysiological roles of peripheral histamine H3 receptors and a potential therapeutic agent for conditions where peripheral H3 receptor blockade is desired without central nervous system side effects. This guide provides a comprehensive overview of the known peripheral effects of this compound dioxalate, its mechanism of action, and the experimental protocols used in its characterization.
Mechanism of Action: Peripheral Histamine H3 Receptor Antagonism
This compound dioxalate exerts its effects by acting as an antagonist at histamine H3 receptors. These receptors are G-protein coupled receptors (GPCRs) primarily located on presynaptic nerve terminals. In the peripheral nervous system, H3 receptors function as autoreceptors on histaminergic neurons and as heteroreceptors on other, non-histaminergic neurons.
As an antagonist, this compound dioxalate blocks the inhibitory effect of endogenous histamine on these presynaptic H3 receptors. This disinhibition leads to an enhanced release of histamine and other neurotransmitters from nerve endings, which in turn mediates the compound's physiological effects.
Signaling Pathways of the H3 Receptor
The histamine H3 receptor is coupled to the Gαi/o subunit of the G-protein complex. Antagonism of this receptor by this compound dioxalate is expected to inhibit this signaling cascade. The downstream effects of H3 receptor activation, and conversely, the effects of its antagonism, are mediated through several key pathways:
-
Adenylyl Cyclase Inhibition: Activation of the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
MAPK/ERK Pathway: H3 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another pathway modulated by H3 receptor activity.
The antagonism by this compound dioxalate would be expected to counteract these downstream effects.
The Discovery of ROS 234 Dioxalate: A Technical Guide to a Potent Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate, chemically known as N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a novel compound identified as a potent antagonist of the histamine H3 receptor. The H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its involvement in various physiological processes, including cognition, wakefulness, and neuronal function, has made it an attractive therapeutic target for a range of neurological and psychiatric disorders. The discovery of this compound emerged from a focused effort to develop novel 2-aminobenzimidazole derivatives with high affinity and selectivity for the H3 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature. This data is crucial for understanding the compound's potency, selectivity, and initial pharmacokinetic profile.
Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency of this compound
| Compound | Target | Assay Type | Species | Tissue | pKi | pKB |
| This compound | Histamine H3 Receptor | Radioligand Displacement | Rat | Cerebral Cortex | 8.90 | - |
| This compound | Histamine H3 Receptor | Functional Antagonism | Guinea-pig | Ileum | - | 9.46 |
Data synthesized from Mor M, et al. (2004) and commercial vendor information.[1]
Table 2: Ex Vivo Receptor Occupancy of this compound
| Compound | Administration Route | Dose | Species | Tissue | ED50 (mg/kg) |
| This compound | Intraperitoneal (i.p.) | Not Specified | Rat | Cerebral Cortex | 19.12 |
Data from Ballabeni V, et al. (2002).[2]
Key Experimental Protocols
This section details the methodologies for the pivotal experiments that led to the characterization of this compound.
Synthesis of N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine (this compound)
The synthesis of this compound is part of a broader synthetic scheme for a series of 2-aminobenzimidazole derivatives. The general procedure is as follows:
-
Preparation of the Imidazole Precursor: The synthesis starts with the appropriate imidazole-containing starting material, which is then subjected to a series of reactions to introduce the propyl side chain.
-
Formation of the 2-Aminobenzimidazole Moiety: A key step involves the reaction of a substituted o-phenylenediamine with a cyanogen halide or a similar reagent to form the 2-aminobenzimidazole core structure.
-
Coupling of the Side Chain and Core: The final step involves the coupling of the imidazole-propyl side chain to the 2-aminobenzimidazole core. This is typically achieved through a nucleophilic substitution reaction.
-
Purification and Salt Formation: The resulting free base is purified using chromatographic techniques. The dioxalate salt is then prepared by treating the purified base with oxalic acid in an appropriate solvent.
This is a generalized protocol based on the synthesis of similar 2-aminobenzimidazole derivatives. For the exact, step-by-step procedure, refer to Mor M, et al., Bioorg Med Chem. 2004 Feb 15;12(4):663-74.[1]
Radioligand Binding Assay for H3 Receptor Affinity (pKi)
This assay determines the affinity of the test compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Rat cerebral cortex is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the H3 receptors.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled H3 receptor agonist, such as [3H]-(R)-α-methylhistamine ([3H]-RAMHA), and varying concentrations of the test compound (this compound).
-
Separation and Counting: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pKi value is then calculated using the Cheng-Prusoff equation.
Functional Antagonism Assay on Guinea-Pig Ileum (pKB)
This assay assesses the functional antagonist activity of the compound on a biological tissue preparation.
-
Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath containing a physiological salt solution and maintained at 37°C.
-
Electrical Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of acetylcholine and subsequent contraction of the ileum.
-
Inhibition by H3 Agonist: An H3 receptor agonist is added to the bath, which inhibits the electrically induced contractions.
-
Antagonism by Test Compound: The ability of the test compound (this compound) to reverse the inhibitory effect of the H3 agonist is measured.
-
Data Analysis: The antagonist potency is expressed as the pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the concentration-response curve of the agonist.
Ex Vivo Binding Study for CNS Access (ED50)
This assay evaluates the ability of the compound to cross the blood-brain barrier and bind to its target in the brain after systemic administration.
-
Compound Administration: Rats are treated with various doses of the test compound (this compound) via intraperitoneal (i.p.) injection.
-
Tissue Collection: At a specific time point after administration, the animals are euthanized, and the cerebral cortex is rapidly dissected.
-
Ex Vivo Binding: The brain tissue is then used in a radioligand binding assay, as described in section 3.2, to measure the occupancy of the H3 receptors by the administered compound.
-
Data Analysis: The dose of the compound that results in 50% occupancy of the H3 receptors in the brain (ED50) is calculated.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways associated with the histamine H3 receptor and the general workflow of the experimental procedures used to characterize this compound.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
References
ROS 234 Dioxalate: A Potent H3 Antagonist and its Role in Modulating Neurotransmitter Release
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ROS 234 dioxalate, a potent histamine H3 receptor antagonist, and its consequential role in the modulation of key neurotransmitter systems. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of H3 antagonists and their therapeutic potential.
Introduction
This compound dioxalate has been identified as a high-affinity antagonist for the histamine H3 receptor.[1][2][3][4] The histamine H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, where it inhibits the synthesis and release of histamine.[1][5] Crucially, H3 receptors are also located as heteroreceptors on a variety of non-histaminergic neurons.[1][6] Through these heteroreceptors, the H3 receptor plays a significant role in modulating the release of several other important neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][2][6][7]
Antagonism of the H3 receptor, therefore, presents a promising therapeutic strategy for a range of neurological and psychiatric conditions by enhancing the release of these key neurotransmitters in various brain regions.[2][7] This guide will detail the known pharmacological properties of this compound dioxalate, the mechanism by which H3 antagonism affects neurotransmitter release, and the experimental methodologies typically employed in the characterization of such compounds.
Pharmacological Profile of this compound Dioxalate
This compound dioxalate is a potent and selective antagonist of the histamine H3 receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies.
Quantitative Data
The following table summarizes the key quantitative data for this compound dioxalate's interaction with the H3 receptor.
| Parameter | Species/Tissue | Value | Reference |
| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1][2] |
| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1][2][3][4] |
| ED50 | ex vivo Rat cerebral cortex | 19.12 mg/kg (i.p.) | [1][2][3][4] |
-
pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value corresponds to a higher binding affinity.
-
pKB: The negative logarithm of the dissociation constant (KB) of an antagonist, representing its potency in a functional assay.
-
ED50: The dose of a drug that produces 50% of its maximum effect, indicating its potency in an in vivo or ex vivo system.
Notably, this compound dioxalate has been reported to have poor access to the central nervous system (CNS).[1][2]
Mechanism of Action: H3 Antagonism and Neurotransmitter Release
The primary mechanism of action of this compound dioxalate is the blockade of histamine H3 receptors. As a G protein-coupled receptor (GPCR) coupled to the Gi/o protein, the H3 receptor, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5] This signaling cascade ultimately results in the inhibition of neurotransmitter release.
By acting as an antagonist, this compound dioxalate blocks the constitutive activity of the H3 receptor and prevents its activation by histamine. This disinhibition leads to an increase in the synthesis and release of histamine from histaminergic neurons. Furthermore, by blocking H3 heteroreceptors on other neurons, this compound dioxalate facilitates the release of other neurotransmitters.
Signaling Pathway of H3 Receptor Antagonism
The following diagram illustrates the signaling pathway of the H3 receptor and the effect of an antagonist like this compound dioxalate.
Caption: Signaling pathway of H3 receptor antagonism.
Modulation of Neurotransmitter Release
The antagonism of H3 heteroreceptors by this compound dioxalate is expected to increase the release of several key neurotransmitters:
-
Dopamine: H3 receptors are located on dopaminergic nerve terminals, and their blockade can enhance dopamine release, particularly in brain regions like the striatum and prefrontal cortex.[7][8]
-
Serotonin: H3 receptor antagonists have been shown to inhibit the histamine-induced suppression of serotonin release in the brain cortex.[9][10]
-
Norepinephrine: Blockade of H3 receptors on noradrenergic terminals can increase the release of norepinephrine.[7][11]
The following diagram illustrates the logical relationship of how H3 antagonism by this compound dioxalate leads to the release of these neurotransmitters.
Caption: Modulation of neurotransmitter release by H3 antagonism.
Experimental Protocols
The following sections describe the general methodologies used to characterize H3 receptor antagonists like this compound dioxalate. These are based on standard practices in the field as detailed in the cited literature for similar compounds.
H3 Receptor Binding Assay
This assay determines the affinity of the compound for the H3 receptor.
Objective: To determine the pKi of this compound dioxalate at the rat cerebral cortex H3 receptor.
Methodology:
-
Membrane Preparation: Cerebral cortices from rats are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended to a final protein concentration.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled H3 receptor agonist, such as [3H]-(R)-α-methylhistamine, and varying concentrations of this compound dioxalate.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, and the pKi is the negative logarithm of the Ki.
The following diagram outlines the workflow for a typical H3 receptor binding assay.
Caption: Workflow for an H3 receptor binding assay.
Functional H3 Receptor Antagonism Assay (Guinea Pig Ileum)
This assay determines the functional potency of the compound as an H3 antagonist.
Objective: To determine the pKB of this compound dioxalate in an isolated guinea pig ileum preparation.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with carbogen. The tissue is connected to an isometric force transducer to record contractions.
-
Stimulation: The tissue is subjected to electrical field stimulation to induce neurally mediated contractions.
-
Agonist Response: A cumulative concentration-response curve for an H3 receptor agonist (e.g., (R)-α-methylhistamine) is established to measure its inhibitory effect on the electrically induced contractions.
-
Antagonist Effect: The tissue is incubated with a fixed concentration of this compound dioxalate, and the concentration-response curve for the H3 agonist is re-determined.
-
Data Analysis: The degree of the rightward shift in the agonist concentration-response curve caused by this compound dioxalate is used to calculate the pA2 value, which is an estimate of the pKB.
Conclusion
This compound dioxalate is a potent histamine H3 receptor antagonist with a well-defined pharmacological profile at its primary target. The antagonism of H3 receptors by this compound holds significant therapeutic potential due to the subsequent enhancement of histamine, dopamine, serotonin, and norepinephrine release in the brain. While the compound itself has limited CNS permeability, it serves as a valuable research tool and a lead compound for the development of centrally-acting H3 antagonists for the treatment of various neurological and psychiatric disorders. Further research focusing on improving the blood-brain barrier penetration of this chemical scaffold could lead to the development of novel therapeutics.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H3 receptor-mediated inhibition of serotonin release in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of presynaptic H3 receptors in the inhibitory effect of histamine on serotonin release in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine H3 receptor-mediated inhibition of noradrenaline release in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ROS 234 dioxalate, a potent histamine H3 receptor antagonist, in preclinical in vivo research. Due to its limited permeability across the blood-brain barrier, protocols for both peripheral and central administration are detailed to facilitate investigation into its diverse potential therapeutic applications, including cognitive disorders, pain, and inflammation.
Compound Profile: this compound Dioxalate
This compound dioxalate is a high-affinity antagonist for the histamine H3 receptor. The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.
Key Pharmacological Data:
| Parameter | Species/Tissue | Value | Reference |
| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1] |
| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1] |
| ED50 (ex vivo) | Rat cerebral cortex | 19.12 mg/kg (i.p.) | [1][2] |
Note on Bioavailability: this compound dioxalate exhibits poor penetration of the blood-brain barrier, making it a valuable tool for distinguishing between central and peripheral H3 receptor-mediated effects.[1][2] To investigate central nervous system (CNS) effects, direct administration into the brain, such as via intracerebroventricular (i.c.v.) injection, is necessary.
Histamine H3 Receptor Signaling Pathway
Antagonism of the H3 receptor by this compound dioxalate blocks the inhibitory effect of histamine on presynaptic neurons. This leads to an increased release of histamine and other neurotransmitters, which then act on their respective postsynaptic receptors to elicit a physiological response.
Experimental Protocols
In Vivo Studies Targeting Peripheral H3 Receptors
Given its peripherally restricted nature, this compound dioxalate is an ideal candidate for investigating the role of peripheral H3 receptors in various physiological and pathological processes, such as inflammation and pain.
-
Inflammatory Pain:
-
Formalin-induced paw edema and nociception in rats or mice: This model assesses both inflammatory and nociceptive responses.[2]
-
Carrageenan-induced paw edema in rats: A classic model of acute inflammation.
-
-
Neuropathic Pain:
-
Chronic Constriction Injury (CCI) of the sciatic nerve in mice or rats: A widely used model to study neuropathic pain.[3]
-
-
Route of Administration: Intraperitoneal (i.p.) injection is the recommended route based on the available ex vivo data.
-
Vehicle: Sterile saline (0.9% NaCl) or a solution of 5% DMSO and 95% saline can be used as a vehicle. The final formulation should be sterile-filtered.
-
Dose Range: Based on the ex vivo ED50 of 19.12 mg/kg in rats, a starting dose range of 5-30 mg/kg (i.p.) is recommended for efficacy studies. A dose-response study should be conducted to determine the optimal dose for the specific model and endpoint.
-
Treatment Schedule: For acute models, a single injection 30-60 minutes prior to the induction of pain or inflammation is typical. For chronic models, daily administration may be required.
-
Inflammation: Paw volume measurement using a plethysmometer.
-
Nociception:
-
Biochemical Markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in paw tissue or plasma.
In Vivo Studies Targeting Central H3 Receptors
To investigate the effects of this compound dioxalate on the CNS, direct administration into the brain is required. Intracerebroventricular (i.c.v.) injection is a standard method to achieve this.
-
Scopolamine-induced amnesia in rats or mice: A widely used pharmacological model of cognitive impairment.
-
Object Recognition Task: Assesses learning and memory.
-
Morris Water Maze or Barnes Maze: Evaluates spatial learning and memory.[4]
This is a surgical procedure and must be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical instruments
-
Guide cannula and dummy cannula
-
Injection cannula
-
Dental cement and skull screws
-
Hamilton syringe and infusion pump
-
This compound dioxalate solution (sterile, aCSF as vehicle)
Surgical Procedure (Cannula Implantation):
-
Anesthetize the rat (e.g., isoflurane) and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Determine the coordinates for the lateral ventricle (e.g., relative to bregma: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm). These coordinates may need to be optimized for the specific rat strain and age.
-
Drill a small hole in the skull at the target coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull with dental cement and skull screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before starting the experiments.
i.c.v. Injection Procedure:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the tip of the guide cannula.
-
Connect the injection cannula to a Hamilton syringe via PE tubing.
-
Infuse the this compound dioxalate solution (e.g., 1-10 µg in 1-5 µL of aCSF) slowly over 1-2 minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
Object Recognition Task: Discrimination index between a novel and a familiar object.
-
Morris Water Maze: Latency to find the hidden platform, distance traveled, and time spent in the target quadrant during a probe trial.
-
Passive Avoidance Test: Latency to enter the dark compartment.
Safety and Toxicology Considerations
As there is no specific public data on the safety and toxicity of this compound dioxalate, general precautions for novel compounds should be taken. Based on studies with other H3 antagonists, potential side effects at higher, centrally active doses could include insomnia and anxiety.[5] For peripherally administered this compound dioxalate, these effects are less likely. It is recommended to conduct a preliminary dose-escalation study to assess for any overt signs of toxicity.
Data Interpretation
When interpreting the results of in vivo studies with this compound dioxalate, it is crucial to consider its pharmacokinetic profile. Effects observed after peripheral administration are likely mediated by peripheral H3 receptors. To confirm central effects, direct CNS administration and subsequent behavioral or neurochemical analysis are necessary. Comparing the effects of peripheral versus central administration can be a powerful tool to dissect the relative contributions of central and peripheral H3 receptor antagonism to a particular physiological or behavioral outcome.
References
- 1. H3 Receptors and Pain Modulation: Peripheral, Spinal, and Brain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Peripheral and Spinal Histamine H3 Receptors Inhibits Formalin-Induced Inflammation and Nociception, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive effects of novel histamine H3 and H4 receptor antagonists and their influence on morphine analgesia of neuropathic pain in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROS 234 Dioxalate in Ex Vivo Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
It is a common misconception that the "ROS" in ROS 234 dioxalate pertains to Reactive Oxygen Species. In actuality, this compound dioxalate is a potent histamine H3 receptor antagonist.[1][2][3] The histamine H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters such as dopamine, acetylcholine, and serotonin.[4][5] As an antagonist, this compound dioxalate blocks the action of histamine at the H3 receptor, leading to an increase in the release of these neurotransmitters.[5] This makes it a valuable tool for studying the role of the histaminergic system in various physiological and pathological processes.
These application notes provide a representative protocol for the ex vivo analysis of this compound dioxalate in brain tissue, based on common methodologies for studying H3 receptor antagonists.
Quantitative Data Summary
This compound dioxalate has been characterized by its high affinity and potency as an H3 receptor antagonist in various biological preparations. The following table summarizes the key quantitative data available for this compound.[1][2][3]
| Parameter | Value | Species | Tissue/Preparation | Reference |
| pKB | 9.46 | Guinea-pig | Ileum H3-Receptor | [1][2][3] |
| pKi | 8.90 | Rat | Cerebral Cortex H3-Receptor | [1][2] |
| ED50 | 19.12 mg/kg (i.p.) | Rat | Ex vivo Cerebral Cortex | [1][2] |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4] Upon activation by an agonist (like histamine), the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The βγ subunits of the G protein can also directly modulate other effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.[4] As an antagonist, this compound dioxalate blocks this pathway, thereby preventing the inhibition of neurotransmitter release.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocol: Ex Vivo H3 Receptor Occupancy Assay in Rat Brain
This protocol describes a representative method to determine the in vivo occupancy of histamine H3 receptors by this compound dioxalate in the rat brain using an ex vivo binding assay.
1. Materials and Reagents
-
This compound dioxalate
-
Radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine)
-
Saline solution (0.9% NaCl)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Polyethylenimine (PEI)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
2. Animal Dosing
-
Male Wistar rats (200-250 g) are used for the study.
-
Dissolve this compound dioxalate in a suitable vehicle (e.g., saline).
-
Administer this compound dioxalate intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group should also be included.
-
At a specified time post-administration (e.g., 60 minutes), euthanize the animals by decapitation.
3. Tissue Preparation
-
Rapidly dissect the cerebral cortex on a cold plate.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 g for 10 minutes at 4°C to remove nuclei and debris.[7]
-
Collect the supernatant and centrifuge at 40,000 g for 20 minutes at 4°C to pellet the membranes.[7]
-
Resuspend the membrane pellet in fresh ice-cold Tris-HCl buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in a known volume of assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
4. Radioligand Binding Assay
-
In a 96-well plate, add the following to each well:
-
100 µL of membrane suspension (containing a specific amount of protein, e.g., 100-200 µg).
-
50 µL of [3H]Nα-methylhistamine at a concentration near its Kd (e.g., 1-2 nM).
-
50 µL of assay buffer for total binding or a high concentration of a non-radiolabeled H3 agonist (e.g., 10 µM histamine) for non-specific binding.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
5. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent receptor occupancy for each dose of this compound dioxalate using the following formula: % Occupancy = (1 - (Specific binding in drug-treated animal / Specific binding in vehicle-treated animal)) * 100
-
Plot the percent occupancy against the dose of this compound dioxalate to determine the ED50 (the dose required to achieve 50% receptor occupancy).
Experimental Workflow
The following diagram illustrates the key steps in the ex vivo H3 receptor occupancy assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROS 234 Dioxalate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent histamine H3 receptor antagonist. The histamine H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor leads to an increase in the release of histamine and other neurotransmitters, making it a target of interest for neurological and cognitive research. These application notes provide a summary of the known quantitative data for this compound dioxalate and generalized protocols for its use in rodent models based on available information and standard laboratory practices.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo pharmacological data for this compound dioxalate.
| Parameter | Species | Tissue/Assay Condition | Value | Reference |
| pKi | Rat | Cerebral Cortex H3-Receptor | 8.90 | [1][2] |
| pKB | Guinea-pig | Ileum H3-Receptor | 9.46 | [1][2] |
| ED50 | Rat | ex vivo Cerebral Cortex | 19.12 mg/kg (i.p.) | [1][2] |
Note: The ED50 value represents the dose at which 50% of the maximum effect is observed in an ex vivo binding study in the rat cerebral cortex following intraperitoneal (i.p.) administration.
Signaling Pathway of H3 Receptor Antagonism
This compound dioxalate acts by blocking the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) coupled to the Gi/o protein. In its natural state, the activation of the H3 receptor by histamine inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By antagonizing this receptor, this compound dioxalate prevents this inhibition, thereby increasing the release of histamine and other neurotransmitters.
Caption: H3 Receptor Antagonism by this compound Dioxalate.
Experimental Protocols
The following protocols are generalized based on standard practices for in vivo studies in rodents. The specific details from the original studies on this compound dioxalate by Ballabeni et al. (2002) and Mor et al. (2004) are not fully available in the public domain. Researchers should perform pilot studies to determine the optimal dosage and vehicle for their specific experimental conditions.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound Dioxalate in Rats
This protocol describes the preparation and administration of this compound dioxalate for in vivo studies in rats.
Materials:
-
This compound dioxalate
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and Tween 80, followed by dilution in saline)
-
Sterile syringes and needles (23-25 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Model: Use adult male rats of a standard strain (e.g., Sprague-Dawley or Wistar), weighing between 200-250g. Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Dosage Calculation: The reported ED50 is 19.12 mg/kg. For initial studies, a dose range around this value (e.g., 10, 20, and 40 mg/kg) is recommended to establish a dose-response curve for the desired biological effect.
-
Preparation of Dosing Solution:
-
Solubility: The solubility of this compound dioxalate in aqueous solutions may be limited. A common practice for similar compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline or PBS. The final concentration of the organic solvent should be kept low (typically <5%) to avoid toxicity.
-
Example Preparation: To prepare a 2 mg/mL solution for a 10 mg/kg dose in a 250g rat (injection volume of 1.25 mL), dissolve the required amount of this compound dioxalate in a minimal volume of DMSO, then add a surfactant like Tween 80, and finally bring it to the final volume with sterile saline. Vortex or sonicate to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Weigh the rat accurately to determine the correct volume of the dosing solution to inject.
-
Restrain the rat securely.
-
Perform the intraperitoneal injection into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
The injection volume should typically be in the range of 1-5 mL/kg.
-
-
Post-injection Monitoring: Observe the animals for any adverse reactions following the injection.
References
Application Notes and Protocols for Neuroinflammation Research
Topic 1: ROS 234 Dioxalate - A Histamine H3 Receptor Antagonist
Introduction
This compound dioxalate is a potent histamine H3 receptor (H3R) antagonist. The histamine H3 receptor is primarily expressed in the central nervous system (CNS) where it acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.[1] Emerging evidence suggests that H3R antagonists possess anti-inflammatory and neuroprotective properties, making them promising candidates for neuroinflammation research.[2][3] By blocking the inhibitory function of H3 receptors, this compound dioxalate can enhance the release of histamine, which in turn can modulate the activity of microglia, the resident immune cells of the brain.[2][3] Specifically, H3R antagonists have been shown to promote the transition of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[3]
Mechanism of Action
The proposed mechanism of action for this compound dioxalate in neuroinflammation involves the blockade of presynaptic H3 receptors on neurons. This disinhibition leads to an increased release of histamine and other neurotransmitters. The elevated histamine levels can then act on other histamine receptors (H1, H2, and H4) on microglia and other CNS cells, influencing downstream signaling pathways. One such pathway implicated is the PI3K/AKT/GSK-3β signaling cascade, which is known to regulate inflammatory responses.[3]
Quantitative Data
| Parameter | Value | Species/System | Reference |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | MedchemExpress |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | MedchemExpress |
| ED50 | 19.12 mg/kg (ip) | Rat cerebral cortex (ex vivo) | MedchemExpress |
Signaling Pathway
Caption: Proposed signaling pathway of this compound dioxalate in modulating microglial polarization.
Experimental Protocols
In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cells
This protocol describes the use of a microglial cell line (e.g., BV-2) to assess the anti-inflammatory effects of this compound dioxalate.
-
Cell Culture:
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound dioxalate (e.g., 1, 10, 100 nM) for 1 hour.
-
Induce neuroinflammation by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium.
-
Include control groups: vehicle control, LPS alone, and this compound dioxalate alone.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Analysis:
-
Cell Viability: Assess cell viability using an MTT or similar assay to ensure this compound dioxalate is not toxic at the tested concentrations.
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant using ELISA or multiplex bead-based immunoassays.[4][5]
-
Western Blot: Analyze the expression of key inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules (e.g., phosphorylated AKT, GSK-3β) in cell lysates.
-
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This protocol outlines the induction of neuroinflammation in mice to evaluate the in vivo efficacy of this compound dioxalate.[6][7][8][9][10]
-
Animals:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House animals in a controlled environment with a 12-h light/dark cycle and ad libitum access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Treatment:
-
Administer this compound dioxalate (e.g., 10, 20 mg/kg) via intraperitoneal (i.p.) injection for a specified number of days prior to LPS challenge.
-
On the final day of pre-treatment, inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.
-
Include control groups: vehicle + saline, vehicle + LPS, and this compound dioxalate + saline.
-
-
Analysis (24 hours post-LPS injection):
-
Behavioral Tests: Assess sickness behavior and cognitive function using tests such as the open field test for locomotor activity and the Y-maze for spatial memory.
-
Tissue Collection: Anesthetize the mice and perfuse with saline. Collect brain tissue (hippocampus and cortex are often regions of interest).
-
Cytokine Measurement: Homogenize brain tissue and measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.[11][12][13]
-
Immunohistochemistry: Prepare brain sections and perform immunostaining for microglial (Iba1) and astrocyte (GFAP) activation markers.
-
Western Blot: Analyze protein expression of inflammatory markers (iNOS, COX-2) in brain homogenates.
-
Topic 2: Reactive Oxygen Species (ROS) in Neuroinflammation Research
Introduction
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While ROS play a role in normal physiological signaling, their overproduction leads to oxidative stress, a condition that is a key feature of neuroinflammatory and neurodegenerative diseases.[14] In the context of neuroinflammation, microglia are a major source of ROS.[14] When activated by stimuli such as pathogens or cellular debris, microglia undergo an "oxidative burst," releasing large amounts of ROS.[14] This sustained production of ROS can damage neurons and other brain cells, contributing to the progression of neurological disorders.
Mechanism of Action
In neuroinflammation, ROS can be generated by enzymes such as NADPH oxidase (NOX) and through mitochondrial respiration.[14] ROS can act as second messengers, activating pro-inflammatory signaling pathways, including NF-κB and MAPKs (e.g., p38, JNK).[14] This leads to the production of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response and creating a vicious cycle of oxidative stress and neuroinflammation.
Quantitative Data in ROS-Mediated Neuroinflammation
| Parameter | Model/System | Observation | Reference |
| ROS Production | LPS-stimulated primary cultured microglia | Significant increase in ROS generation | [15] |
| Microglial Activation | LPS-injected rat striatum | ROS generation correlated with microglial activation | [15] |
| NOX2 Expression | Disease-associated microglia (DAM) | Upregulation of NOX2, a major source of ROS | [14] |
| Cytokine Production | ROS-activated microglia | Increased secretion of TNF-α, IL-1β | [14] |
Signaling Pathway
Caption: ROS-mediated signaling in neuroinflammation.
Experimental Protocols
In Vitro Measurement of Intracellular ROS in Microglia
This protocol describes the use of a fluorescent probe to measure ROS production in cultured microglia.[16][17][18]
-
Cell Culture and Treatment:
-
Culture a microglial cell line (e.g., BV-2) or primary microglia in appropriate culture plates.
-
Treat cells with an inflammatory stimulus (e.g., LPS, 100 ng/mL) for a desired time period (e.g., 1, 6, 24 hours).
-
If testing an antioxidant compound, pre-treat the cells before adding the inflammatory stimulus.
-
-
ROS Detection with DCFDA:
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
-
Quantification:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, visualize and quantify ROS production in individual cells using fluorescence microscopy.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
In Vivo Assessment of Oxidative Stress in a Neuroinflammation Model
This protocol details methods to assess oxidative stress in the brains of mice with LPS-induced neuroinflammation.
-
Animal Model:
-
Induce neuroinflammation in mice using LPS as described in the previous in vivo protocol.
-
-
Tissue Preparation:
-
At the desired time point after LPS injection, euthanize the animals and collect the brains.
-
Homogenize brain tissue in an appropriate buffer for subsequent biochemical assays.
-
-
Oxidative Stress Markers:
-
Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in brain homogenates using a commercially available kit (e.g., TBARS assay).
-
Protein Carbonyl Assay: Quantify the amount of protein carbonyl groups, an indicator of protein oxidation, in brain homogenates using a spectrophotometric assay with 2,4-dinitrophenylhydrazine (DNPH).
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase in brain homogenates using specific activity assay kits.
-
-
Immunohistochemistry for Oxidative Damage:
-
Prepare brain sections for immunohistochemical staining.
-
Use antibodies against markers of oxidative damage, such as 4-hydroxynonenal (4-HNE) for lipid peroxidation or 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA oxidation, to visualize the extent and location of oxidative damage in the brain.
-
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer’s Disease, Parkinson’s Disease, and Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo model of inflammation - LPS induced cognitive decline - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 10. researchgate.net [researchgate.net]
- 11. worldscientific.com [worldscientific.com]
- 12. Cytokine and Chemokine Responses in Serum and Brain After Single and Repeated Injections of Lipopolysaccharide: Multiplex Quantification with Path Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. ROS Generation in Microglia: Understanding Oxidative Stress and Inflammation in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons [bio-protocol.org]
Investigating Cognitive Disorders with ROS 234 Dioxalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive disorders, including Alzheimer's disease, present a significant and growing global health challenge. Research into novel therapeutic avenues is critical. One area of interest is the histaminergic system, particularly the histamine H3 receptor (H3R), which acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine, dopamine, and norepinephrine.[1][2][3] Antagonists of the H3 receptor have shown promise in preclinical models for improving cognitive function.[4][5]
This document provides detailed application notes and protocols for the investigation of ROS 234 dioxalate , a potent H3 antagonist, in the context of cognitive disorders. While direct studies of this compound dioxalate in cognitive models are not extensively documented in publicly available literature, this guide offers a framework based on established methodologies for evaluating H3 receptor antagonists in cognitive research. A significant consideration for this compound dioxalate is its reported poor central nervous system (CNS) access, which may necessitate direct central administration in preclinical in vivo studies.[6]
Compound Profile: this compound Dioxalate
This compound dioxalate is a potent and selective antagonist of the histamine H3 receptor.[6][7][8] Its primary mechanism of action is the blockade of H3 receptors, which leads to an increased release of histamine and other neurotransmitters.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound dioxalate and provides a comparison with other H3 antagonists that have been investigated for their effects on cognition.
| Compound | Target | Assay System | Potency/Efficacy Metric | Value | Reference |
| This compound dioxalate | Guinea-pig ileum H3-receptor | Functional Assay | pKB | 9.46 | [6][8][9] |
| Rat cerebral cortex H3-receptor | Binding Assay | pKi | 8.90 | [6] | |
| Rat cerebral cortex (ex vivo) | In vivo binding | ED50 (i.p.) | 19.12 mg/kg | [6] | |
| ABT-239 | Histamine H3 Receptor | In vivo signaling | Increased cortical CREB and pS(9)-GSK3β phosphorylation | 0.01-1.0 mg/kg (i.p.) | [10] |
| GSK189254 | Histamine H3 Receptor | In vivo microdialysis | Increased acetylcholine, noradrenaline, and dopamine release in the anterior cingulate cortex | 0.3-3 mg/kg (p.o.) | [11] |
| Behavioral Assay (Passive Avoidance) | Improved performance | 1 and 3 mg/kg (p.o.) | [11] | ||
| Behavioral Assay (Water Maze) | Improved performance | 1 and 3 mg/kg (p.o.) | [11] | ||
| Behavioral Assay (Object Recognition) | Improved performance | 0.3 and 1 mg/kg (p.o.) | [11] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[2] It can also modulate other signaling pathways, including the Akt/GSK-3β pathway.[2] Antagonism of the H3 receptor by compounds like this compound dioxalate blocks these inhibitory effects, leading to enhanced neurotransmitter release.
Caption: H3 autoreceptor signaling pathway and the effect of this compound dioxalate.
Experimental Workflow for Evaluating H3 Antagonists in Cognitive Disorders
The following diagram outlines a typical experimental workflow for characterizing a novel H3 antagonist for potential therapeutic use in cognitive disorders.
Caption: A generalized experimental workflow for H3 antagonist drug discovery.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound dioxalate.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound dioxalate for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the human or rodent histamine H3 receptor.
-
Radioligand (e.g., [3H]R-α-methylhistamine).
-
This compound dioxalate.
-
Non-specific binding control (e.g., high concentration of a known H3 agonist/antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation counter and vials.
Procedure:
-
Prepare serial dilutions of this compound dioxalate in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either the vehicle, this compound dioxalate at various concentrations, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound dioxalate and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Assessment of Cognitive Enhancement (Novel Object Recognition Task)
Objective: To assess the effect of this compound dioxalate on recognition memory in rodents.
Materials:
-
Adult male rodents (e.g., rats or mice).
-
This compound dioxalate.
-
Vehicle solution.
-
An open-field arena.
-
A variety of objects that are novel to the animals.
Procedure:
-
Habituation: For 2-3 days, allow each animal to explore the empty open-field arena for 5-10 minutes per day.
-
Training (Familiarization) Phase:
-
Administer this compound dioxalate or vehicle to the animals at a predetermined time before the training (e.g., 30 minutes i.p. or directly into the CNS via cannula, given its poor BBB penetration).
-
Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher discrimination index indicates better recognition memory.
-
Compare the discrimination indices between the vehicle-treated and this compound dioxalate-treated groups using appropriate statistical tests.
-
Protocol 3: In Vivo Assessment of Target Engagement and Downstream Signaling
Objective: To determine if this compound dioxalate engages the H3 receptor in the brain and modulates downstream signaling pathways relevant to cognition.
Materials:
-
Adult male rodents.
-
This compound dioxalate.
-
Vehicle solution.
-
Antibodies for Western blotting (e.g., anti-pCREB, anti-CREB, anti-pGSK-3β, anti-GSK-3β).
-
Brain tissue homogenization buffer.
-
Western blotting equipment and reagents.
Procedure:
-
Administer this compound dioxalate or vehicle to the animals.
-
At a specified time point after administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus).
-
Homogenize the brain tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated protein to total protein for each sample.
-
Compare these ratios between the vehicle-treated and this compound dioxalate-treated groups. An increase in the pCREB/CREB ratio or pGSK-3β/GSK-3β ratio would suggest target engagement and downstream signaling.[10][12]
-
Conclusion
This compound dioxalate is a potent histamine H3 receptor antagonist with potential for the investigation of cognitive disorders. The protocols and data presented here provide a foundation for researchers to explore its therapeutic potential. The key challenge of its poor CNS penetration must be addressed in experimental design, likely requiring direct central administration for in vivo studies. Further research is warranted to fully characterize the effects of this compound dioxalate on cognitive function and its underlying neurochemical and molecular mechanisms.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Obesity and Cognitive Disorders [triggered.edina.clockss.org]
- 5. Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
Application Notes and Protocols for Studying Allergic Rhinitis with ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is an IgE-mediated inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. Histamine is a key mediator in the pathophysiology of allergic rhinitis, acting through its four receptor subtypes (H1, H2, H3, and H4). While H1 receptor antagonists are the cornerstone of treatment, targeting other histamine receptors offers novel therapeutic avenues. ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound dioxalate as a tool to investigate the role of H3 receptors in allergic rhinitis and to evaluate its potential as a therapeutic agent.
The histamine H3 receptor is primarily expressed in the central nervous system, where it acts as an autoreceptor to modulate histamine release.[5] However, H3 receptors are also present in the peripheral nervous system and on some immune cells, suggesting a role in modulating peripheral inflammatory responses.[3] Antagonism of H3 receptors is hypothesized to alleviate symptoms of allergic rhinitis, particularly nasal congestion.[6][7]
Data Presentation
The following tables summarize the key quantitative data for this compound dioxalate and the effects of H3 receptor antagonists in the context of allergic rhinitis.
Table 1: In Vitro and In Vivo Potency of this compound Dioxalate
| Parameter | Species/Tissue | Value | Reference |
| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1][2][3][4] |
| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1][2] |
| ED50 (ip) | Rat cerebral cortex (ex vivo) | 19.12 mg/kg | [1][2] |
Table 2: Efficacy of H3 Receptor Antagonists in Preclinical Models of Allergic Rhinitis
| H3 Antagonist | Animal Model | Key Findings | Quantitative Data | Reference |
| (R)-alpha-methylhistamine (agonist) | OVA-sensitized mice | Inhibition of nasal allergic symptoms | Significant reduction in sneezing and rubbing scores | [3] |
| PF-03654746 | Ragweed-sensitized humans | Reduction in allergen-induced nasal symptoms | Congestion: -0.7, Itching: -1.0, Rhinorrhea: -1.3, Sneeze: -8.8 (symptom scores vs. placebo) | [6] |
| JNJ-39220675 | Ragweed-sensitized humans | Relief of allergen-induced nasal congestion | Significantly smaller baseline-adjusted area under the curve of Total Nasal Symptom Scores (TNSS) (P = 0.0003 vs. placebo) | [7][8] |
Table 3: Effects of H3 Receptor Antagonists on Inflammatory Cells in Allergic Rhinitis
| H3 Antagonist | Cell Type | Effect | Quantitative Data | Reference |
| H3/H4 Antagonists | Mast Cells | Differential inhibition of activation | Data not specified in abstract | [2] |
| H1/H3 Antagonist (GSK835726) | Eosinophils | No significant effect on eosinophil infiltration | Data not specified in abstract | |
| H1/H3 Antagonist (GSK1004723) | Eosinophils | No significant effect on eosinophil infiltration | Data not specified in abstract |
Note: Specific quantitative data on the direct effect of H3 receptor antagonists on mast cell degranulation and eosinophil infiltration in allergic rhinitis models is limited in the provided search results. The table reflects the available information.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This protocol describes the induction of an allergic rhinitis model in mice to evaluate the efficacy of this compound dioxalate.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound dioxalate
-
Vehicle for this compound dioxalate (e.g., saline or 0.5% carboxymethylcellulose)
-
Intranasal administration device
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.
-
A control group should be sensitized with PBS and alum only.
-
-
Drug Administration:
-
Beginning on day 14, administer this compound dioxalate or vehicle to the respective treatment groups. The route of administration (e.g., oral gavage, i.p.) and dosage should be determined based on preliminary pharmacokinetic and tolerability studies. A typical starting dose could be based on its in vivo potency (e.g., 10-50 mg/kg).
-
Administer the compound daily for the duration of the challenge period.
-
-
Intranasal Challenge:
-
From day 21 to day 27, challenge the mice intranasally with 10 µL of OVA solution (1 mg/mL in PBS) into each nostril under light anesthesia.
-
The control group should be challenged with PBS.
-
-
Symptom Evaluation:
-
Immediately after the final intranasal challenge on day 27, observe the mice for 15 minutes and count the number of sneezes and nasal rubbing movements.
-
-
Sample Collection and Analysis:
-
After the observation period, collect blood samples for measurement of OVA-specific IgE levels by ELISA.
-
Perform nasal lavage with PBS to collect nasal lavage fluid (NLF). Centrifuge the NLF to pellet cells and store the supernatant for cytokine analysis (e.g., IL-4, IL-5, IFN-γ) by ELISA.
-
Count the number of eosinophils in the cell pellet from the NLF using Wright-Giemsa staining.
-
Isolate the nasal turbinates for histological analysis (e.g., H&E staining for eosinophil infiltration) or gene expression analysis (e.g., qPCR for inflammatory markers).
-
Protocol 2: In Vitro Mast Cell Degranulation Assay
This protocol is to assess the direct effect of this compound dioxalate on mast cell degranulation.
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line) or bone marrow-derived mast cells (BMMCs)
-
Anti-DNP IgE
-
DNP-HSA (dinitrophenyl-human serum albumin)
-
This compound dioxalate
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Lysis buffer (e.g., Triton X-100)
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells or BMMCs in appropriate media.
-
Sensitize the cells by incubating with anti-DNP IgE (0.5-1 µg/mL) for 18-24 hours.
-
-
Compound Incubation:
-
Wash the sensitized cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound dioxalate or vehicle for 30-60 minutes.
-
-
Induction of Degranulation:
-
Stimulate the cells with DNP-HSA (10-100 ng/mL) for 30-60 minutes at 37°C to induce degranulation.
-
Include a non-stimulated control and a positive control (e.g., ionomycin).
-
-
Measurement of β-hexosaminidase Release:
-
After stimulation, centrifuge the plates to pellet the cells.
-
Collect the supernatant (contains released β-hexosaminidase).
-
Lyse the cell pellet with lysis buffer (contains intracellular β-hexosaminidase).
-
Incubate aliquots of the supernatant and the cell lysate with the pNAG substrate.
-
Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.
-
Determine the IC50 value for this compound dioxalate.
-
Mandatory Visualizations
Caption: H3 Receptor Signaling Pathway and the Action of this compound Dioxalate.
Caption: Experimental Workflow for Evaluating this compound Dioxalate in a Mouse Model of Allergic Rhinitis.
References
- 1. ovid.com [ovid.com]
- 2. Histamine H3 and H4 Receptor Antagonists Differentially Inhibit Mast Cell Activation via FcεRI and MRGPRX2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nasal allergic response mediated by histamine H3 receptors in murine allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. The effects of an H3 receptor antagonist (PF-03654746) with fexofenadine on reducing allergic rhinitis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A proof-of-concept study of the effect of a novel H3-receptor antagonist in allergen-induced nasal congestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Application Notes and Protocols for Cell-Based Assays of ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist.[1][2][3][4] The histamine H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[4][5] As an antagonist, this compound dioxalate blocks the constitutive activity of the H3 receptor, leading to an increase in histamine release and the modulation of downstream signaling pathways.[5][6] This document provides detailed protocols for a panel of cell-based assays to characterize the pharmacological activity of this compound dioxalate, including its effects on cell viability, and its primary functional activity at the H3 receptor.
Histamine H3 Receptor Signaling Pathway
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the potential cytotoxicity of this compound dioxalate. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Experimental Workflow:
Protocol:
-
Cell Plating: Seed cells (e.g., CHO-K1 or HEK293 cells) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[2] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound dioxalate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[12]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]
-
Final Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
Data Presentation:
| Concentration of this compound Dioxalate (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | Value | 100% |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
cAMP Accumulation Assay
This functional assay measures the ability of this compound dioxalate to act as an antagonist at the H3 receptor. Since the H3 receptor is Gi-coupled, its activation leads to a decrease in cAMP. An antagonist will block this decrease. In cells with high constitutive H3 receptor activity, an inverse agonist would lead to an increase in cAMP levels.[8]
Experimental Workflow:
Protocol:
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the human H3 receptor into a 96-well plate at an appropriate density and allow them to attach overnight.[8]
-
Compound Preparation: Prepare serial dilutions of this compound dioxalate in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[8]
-
Antagonist Treatment: Remove the culture medium and wash the cells once with assay buffer. Add the diluted this compound dioxalate to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add an H3 receptor agonist (e.g., R-α-methylhistamine) at a concentration that gives a submaximal response (e.g., EC₈₀) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C. To measure inverse agonism, omit the agonist stimulation step.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[8][13] Follow the manufacturer's instructions for reagent addition and incubation times.
-
Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.
Data Presentation:
| Treatment | [this compound Dioxalate] (µM) | [Agonist] (nM) | Signal | % Inhibition / % Increase in cAMP |
| Basal | 0 | 0 | Value | 0% |
| Agonist Control | 0 | EC₈₀ | Value | N/A |
| Test | 0.1 | EC₈₀ | Value | Value |
| Test | 1 | EC₈₀ | Value | Value |
| Test | 10 | EC₈₀ | Value | Value |
| Inverse Agonism | 10 | 0 | Value | Value |
Intracellular Calcium Flux Assay
This assay can be used to investigate if this compound dioxalate affects H3 receptor-mediated changes in intracellular calcium. While H3 receptors are primarily Gi-coupled, they can also influence calcium signaling.[1][4]
Experimental Workflow:
Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing the human H3 receptor into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.[14]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS). Remove the culture medium and add the loading buffer to the cells.
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark.[15]
-
Washing: Gently wash the cells two to three times with assay buffer to remove excess dye.
-
Data Acquisition: Place the plate in a fluorescence microplate reader (e.g., FlexStation 3).[14]
-
Compound Addition and Measurement:
-
Measure the baseline fluorescence for a short period.
-
Add this compound dioxalate at various concentrations and continue to measure the fluorescence.
-
After a few minutes, add an H3 receptor agonist and continue to record the fluorescence signal to measure the antagonist effect.
-
Data Presentation:
| Condition | Peak Fluorescence (RFU) | Area Under the Curve (AUC) |
| Vehicle + Agonist | Value | Value |
| This compound (0.1 µM) + Agonist | Value | Value |
| This compound (1 µM) + Agonist | Value | Value |
| This compound (10 µM) + Agonist | Value | Value |
Conclusion
The protocols described in these application notes provide a comprehensive framework for the in vitro cell-based characterization of this compound dioxalate. These assays will enable researchers to determine its cytotoxic profile and to quantify its antagonist activity at the histamine H3 receptor through the measurement of downstream signaling events. The provided workflows and data presentation tables offer a structured approach to experimental design and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT (Assay protocol [protocols.io]
- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ROS 234 Dioxalate Efficacy in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Reactive Oxygen Species (ROS) in Disease and Therapeutic Intervention
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[1] At low to moderate concentrations, ROS function as critical signaling molecules involved in various physiological processes. However, excessive ROS production or impaired antioxidant defense mechanisms lead to a state of oxidative stress. This imbalance can inflict damage upon lipids, proteins, and DNA, and has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1] Consequently, the modulation of ROS levels presents a promising therapeutic strategy for these conditions.[2]
ROS 234 Dioxalate is a potent H3 antagonist with limited permeability across the blood-brain barrier.[3][4] While its primary classification is as a histamine H3 receptor antagonist, its potential effects on pathways related to oxidative stress may warrant investigation.[5][6] These application notes provide detailed protocols for assessing the efficacy of this compound Dioxalate in relevant in vivo models of diseases where oxidative stress is a key pathological feature.
Hypothetical Signaling Pathway of ROS Modulation
To conceptualize how a compound like this compound Dioxalate might influence cellular oxidative stress, a hypothetical signaling pathway is presented below. This diagram illustrates potential points of intervention for a therapeutic agent aimed at reducing ROS-induced cellular damage.
Caption: Hypothetical mechanism of this compound Dioxalate in mitigating oxidative stress.
In Vivo Model 1: Ischemia-Reperfusion Injury in a Murine Model
Ischemia-reperfusion (I/R) injury is characterized by a surge in ROS production upon restoration of blood flow to ischemic tissue, leading to significant cellular damage. This model is highly relevant for assessing the efficacy of ROS-modulating compounds.
Experimental Protocol
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Induction of I/R Injury (Renal Model):
-
Anesthetize the mouse with isoflurane.
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce ischemia by clamping the left renal pedicle with a non-traumatic microvascular clamp for 30 minutes. The right kidney can serve as a control.
-
Remove the clamp to allow reperfusion.
-
Suture the abdominal incision.
-
-
Dosing Regimen for this compound Dioxalate:
-
Endpoint Analysis (24 hours post-reperfusion):
-
Collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).
-
Euthanize the animal and harvest the kidneys.
-
One portion of the kidney is fixed in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Another portion is snap-frozen in liquid nitrogen for biochemical assays.
-
Biochemical Assays for Oxidative Stress
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels in kidney homogenates using a TBARS assay.
-
Antioxidant Enzyme Activity: Measure the activity of superoxide dismutase (SOD) and catalase in kidney homogenates.
-
In Vivo ROS Detection: Utilize fluorescent probes like dihydroethidium (DHE) for the detection of superoxide in tissue sections.[7]
Data Presentation
Table 1: Biomarkers of Renal Function and Oxidative Stress in a Murine I/R Model
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Renal MDA (nmol/mg protein) | Renal SOD Activity (U/mg protein) |
| Sham | 0.3 ± 0.05 | 25 ± 3 | 1.2 ± 0.2 | 150 ± 15 |
| I/R + Vehicle | 1.8 ± 0.3 | 120 ± 10 | 4.5 ± 0.5 | 80 ± 9 |
| I/R + this compound Dioxalate | 0.9 ± 0.2 | 75 ± 8 | 2.1 ± 0.3 | 125 ± 12 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to I/R + Vehicle. |
In Vivo Model 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury
LPS-induced acute lung injury is a model of systemic inflammation where ROS play a crucial role in the resulting tissue damage. This model is suitable for evaluating the anti-inflammatory and antioxidant properties of a test compound.
Experimental Workflow
Caption: Experimental workflow for the LPS-induced acute lung injury model.
Experimental Protocol
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Acclimatization: As described in section 3.1.
-
Dosing Regimen for this compound Dioxalate:
-
Formulation and Dose: As described in section 3.1.
-
Timing: Administer 1 hour prior to LPS challenge.
-
-
Induction of Acute Lung Injury:
-
Anesthetize the mouse with isoflurane.
-
Administer Lipopolysaccharide (LPS, 5 mg/kg) via intratracheal instillation.
-
-
Endpoint Analysis (24 hours post-LPS):
-
Euthanize the animal.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).
-
Analyze BALF for total and differential cell counts, and total protein concentration.
-
Harvest lungs for histological examination (H&E staining) and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Data Presentation
Table 2: Inflammatory Markers in BALF and Lung Tissue in an LPS-Induced Lung Injury Model
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | Total Protein in BALF (mg/mL) | Lung MPO Activity (U/g tissue) |
| Control | 0.5 ± 0.1 | 0.02 ± 0.01 | 0.2 ± 0.05 | 1.5 ± 0.3 |
| LPS + Vehicle | 15 ± 2 | 12 ± 1.5 | 1.5 ± 0.2 | 8.0 ± 0.9 |
| LPS + this compound Dioxalate | 8 ± 1.2 | 6 ± 0.8 | 0.8 ± 0.1 | 4.5 ± 0.5 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to LPS + Vehicle. |
Concluding Remarks
The in vivo models and protocols detailed in these application notes provide a robust framework for evaluating the efficacy of this compound Dioxalate in disease states characterized by oxidative stress. The selection of appropriate animal models, coupled with comprehensive endpoint analyses, is crucial for elucidating the therapeutic potential of novel compounds targeting ROS-mediated pathology. Rigorous data analysis and interpretation are essential for advancing promising candidates through the drug development pipeline.[8]
References
- 1. Computational Models of Reactive Oxygen Species as Metabolic Byproducts and Signal-Transduction Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise modulation and use of reactive oxygen species for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 7. maokangbio.com [maokangbio.com]
- 8. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for ROS 234 Dioxalate in Histamine-Mediated Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent and selective antagonist of the histamine H3 receptor (H3R).[1][2][3][4] The H3 receptor, a presynaptic Gαi/o-coupled autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central and peripheral nervous systems.[5][6] Its constitutive activity makes it a significant target for therapeutic intervention in various neurological and inflammatory conditions. This compound dioxalate's utility is particularly noted in its limited permeability across the blood-brain barrier, making it an excellent tool for investigating peripheral histamine-mediated pathways.[1][2][3][4]
These application notes provide detailed protocols for utilizing this compound dioxalate to study H3R-mediated signaling, focusing on two primary experimental models: ex vivo radioligand binding assays in rat brain tissue and in vitro functional assays using isolated guinea pig ileum.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of this compound dioxalate, facilitating comparative analysis.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pKi | 8.90 | Rat cerebral cortex | Radioligand Binding Assay | [1][3][4] |
| pKB | 9.46 | Guinea-pig ileum | Functional Assay | [1][2][3][4] |
| ED50 | 19.12 mg/kg (i.p.) | Rat cerebral cortex | Ex vivo Binding Assay | [1][3][4] |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor primarily couples to the Gαi/o family of G proteins.[5] Upon activation by an agonist, the receptor promotes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.[1][3] As an antagonist, this compound dioxalate blocks this cascade by preventing agonist binding and subsequent receptor activation.
Experimental Protocols
Ex Vivo Radioligand Binding Assay in Rat Cerebral Cortex
This protocol determines the in vivo occupancy of H3 receptors by this compound dioxalate following systemic administration.
Workflow Diagram:
Methodology:
-
Animal Dosing:
-
Administer this compound dioxalate intraperitoneally (i.p.) to rats at the desired doses (e.g., 1-30 mg/kg). A vehicle control group should be included.
-
-
Tissue Collection and Membrane Preparation:
-
At a predetermined time post-injection (e.g., 60 minutes), humanely euthanize the rats and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Radioligand Binding:
-
In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of the H3R-selective radioligand [3H]Nα-methylhistamine (e.g., 1-2 nM), and assay buffer to a final volume of 250 µL.[1][7]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine) using a cell harvester.[7]
-
Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled H3R ligand, like 10 µM clobenpropit) from the total binding.[2]
-
Receptor occupancy is calculated as the percentage reduction in specific [3H]Nα-methylhistamine binding in the tissue from drug-treated animals compared to vehicle-treated animals.
-
Plot the receptor occupancy against the dose of this compound dioxalate to determine the ED50 value.
-
In Vitro Functional Assay in Isolated Guinea Pig Ileum
This protocol assesses the antagonist activity of this compound dioxalate by measuring its ability to reverse the inhibition of electrically-induced muscle contractions caused by an H3R agonist.
Methodology:
-
Tissue Preparation:
-
Organ Bath Setup:
-
Suspend a segment of the ileum in a 10 mL organ bath containing Tyrode's solution, maintained at 32-33°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).[8]
-
One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.[8]
-
-
Induction of Twitch Responses:
-
Induce rhythmic contractions (twitch responses) using electrical field stimulation (EFS) via two platinum electrodes placed parallel to the tissue.
-
Typical EFS parameters are: 0.5 ms pulse width, 10 Hz frequency, delivered in 1-second trains every 10 seconds.[9]
-
To isolate H3R-mediated effects, pre-treat the tissue with an H1 receptor antagonist (e.g., mepyramine, 1 µM) to block the direct contractile effects of histamine.[9]
-
-
Antagonist Characterization (Schild Analysis):
-
Once stable twitch responses are established, obtain a cumulative concentration-response curve for a standard H3R agonist (e.g., R-α-methylhistamine) by adding increasing concentrations to the organ bath and recording the percentage inhibition of the twitch amplitude.
-
Wash the tissue thoroughly to restore the baseline twitch response.
-
Incubate the tissue with a fixed concentration of this compound dioxalate for a predetermined period (e.g., 20-30 minutes).
-
In the continued presence of this compound dioxalate, repeat the cumulative concentration-response curve for the H3R agonist.
-
Repeat this procedure with several different concentrations of this compound dioxalate.
-
-
Data Analysis:
-
For each concentration of this compound dioxalate, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in its absence).
-
Construct a Schild plot by graphing log(dose ratio - 1) against the log of the molar concentration of this compound dioxalate.[4][10][11]
-
The x-intercept of the linear regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1. The pA2 is a measure of the antagonist's affinity (pKB).[10][12]
-
Conclusion
This compound dioxalate is a valuable pharmacological tool for the investigation of histamine H3 receptor-mediated pathways, particularly in the periphery. The detailed protocols provided herein for ex vivo binding and in vitro functional assays offer robust methods for characterizing the interaction of this antagonist with the H3 receptor and for elucidating the physiological roles of this important drug target.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Guinea Pig Ileum [sheffbp.co.uk]
- 4. Schild equation - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Pharmacological Experiments on Isolated Guinea Pig Ileum [collegeofpharmacy.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Inhibition of guinea pig ileum contractions mediated by a class of histamine receptor resembling the H3 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 11. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with ROS 234 dioxalate in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with ROS 234 dioxalate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound dioxalate and what is its mechanism of action?
This compound dioxalate is a potent histamine H3 receptor antagonist.[1][2][3][4] The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system. As an antagonist, this compound blocks the receptor's activity, leading to the modulation of various neurotransmitter systems.
Q2: What are the basic solubility properties of this compound dioxalate?
According to supplier information, this compound dioxalate is soluble up to 50 mM in both water and dimethyl sulfoxide (DMSO).[5] However, its solubility in common experimental buffers can be influenced by several factors, including pH, buffer composition, and temperature.
Q3: Why am I observing precipitation when I dilute my DMSO stock of this compound dioxalate into my aqueous experimental buffer?
This is a common issue for many compounds dissolved in DMSO. The high concentration of the compound in the DMSO stock can rapidly "crash out" or precipitate when introduced into an aqueous environment where its solubility is lower. This is often due to a rapid change in solvent polarity.
Q4: How does pH affect the solubility of this compound dioxalate?
This compound is an organic amine, and its dioxalate salt form suggests that its solubility is pH-dependent.[6][7][8] At lower (acidic) pH, the amine groups are more likely to be protonated, which generally increases aqueous solubility. Conversely, at higher (alkaline) pH, the free base form may be less soluble. The presence of oxalate as a counterion also contributes to the pH-dependent solubility.
Q5: Are there known issues with using phosphate-buffered saline (PBS) with this compound dioxalate?
While specific data for this compound dioxalate is unavailable, there is a potential for interaction between oxalate and phosphate ions. In some chemical systems, the presence of phosphate can influence the solubility of oxalate salts.[9][10][11][12][13] It is advisable to empirically determine the solubility of this compound dioxalate in your specific PBS formulation.
Troubleshooting Guide
Issue: Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid shift in solvent polarity, leading to precipitation. | Perform a serial dilution. First, dilute the DMSO stock with a small amount of the aqueous buffer, then add this intermediate dilution to the final volume. |
| High Final DMSO Concentration | A high percentage of DMSO in the final solution can be toxic to cells and may not be representative of physiological conditions. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may require preparing a more dilute DMSO stock solution. |
| Low Temperature of Buffer | The solubility of many compounds, including salts, decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C) experimental buffer for dilutions. |
| pH of the Buffer | The pH of your buffer may be in a range where this compound dioxalate has lower solubility. | Consider adjusting the pH of your buffer. For amine salts, a slightly acidic pH may improve solubility. However, ensure the pH is compatible with your experimental system. |
Issue: Solution is initially clear but precipitation occurs over time.
| Potential Cause | Explanation | Recommended Solution |
| Slow Precipitation Kinetics | The compound may be forming a supersaturated solution that is not stable over time. | Determine the thermodynamic solubility to identify the true equilibrium concentration. Reduce the working concentration to below this limit. |
| Temperature Fluctuation | Changes in temperature during the experiment can affect solubility. | Maintain a constant and controlled temperature throughout your experiment. |
| Interaction with Buffer Components | The dioxalate salt may be slowly reacting with components in your buffer (e.g., phosphate) to form a less soluble salt. | If possible, try an alternative buffer system (e.g., Tris-based buffer instead of PBS) to see if the issue persists. |
Quantitative Data Summary
The following table summarizes the known and estimated solubility of this compound dioxalate. Please note that values for PBS and Tris buffers are estimations based on general chemical principles and should be experimentally verified.
| Solvent/Buffer | Known/Estimated Solubility | Notes |
| Water | Up to 50 mM | Experimentally determined by suppliers.[5] |
| DMSO | Up to 50 mM | Experimentally determined by suppliers.[5] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Potentially < 50 mM | Solubility may be limited due to the neutral pH and potential interaction between oxalate and phosphate ions.[9][10][11][12][13] Experimental determination is highly recommended. |
| Tris-Buffered Saline (TBS), pH 7.4 | Potentially < 50 mM | Solubility at neutral pH may be lower than in acidic conditions. Tris is a good alternative to PBS to avoid potential phosphate-oxalate interactions. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This method provides a rapid assessment of the solubility of a compound under specific buffer conditions.
-
Prepare a high-concentration stock solution of this compound dioxalate in DMSO (e.g., 10 mM).
-
Serially dilute the DMSO stock in DMSO to create a range of concentrations.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to your pre-warmed experimental buffer (e.g., 198 µL). Include a DMSO-only control.
-
Seal the plate and shake for 1-2 hours at a constant temperature.
-
Measure the turbidity of the solutions using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). The lowest concentration that shows a significant increase in turbidity is the kinetic solubility limit.
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility
This "shake-flask" method determines the true equilibrium solubility.[14][15]
-
Add an excess amount of solid this compound dioxalate to a known volume of your experimental buffer in a sealed vial.
-
Agitate the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant and determine the concentration of the dissolved this compound dioxalate using a suitable analytical method (e.g., HPLC-UV or mass spectrometry). This concentration represents the thermodynamic solubility.
Visualizations
References
- 1. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 2. This compound dioxalate - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tocris.com [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxalate-enhanced solubility of lead (Pb) in the presence of phosphate: pH control on mineral precipitation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. In Search of an Efficient Complexing Agent for Oxalates and Phosphates: A Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aggregation of Calcium Phosphate and Oxalate Phases in the Formation of Renal Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.vub.be [cris.vub.be]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oxalate Concentration for Reactive Oxygen Species (ROS) Studies in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxalate to induce and study Reactive Oxygen Species (ROS) in cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of oxalate-induced ROS production in cells?
Oxalate, in both soluble form (e.g., sodium oxalate) and crystalline form (e.g., calcium oxalate monohydrate - COM), induces oxidative stress by increasing the intracellular production of ROS. The primary mechanisms involve:
-
Mitochondrial Dysfunction: Oxalate can disrupt the mitochondrial membrane potential, leading to inefficient electron transport and leakage of superoxide radicals.[1][2]
-
NADPH Oxidase Activation: Oxalate exposure has been shown to activate NADPH oxidase, a key enzyme responsible for generating superoxide anions.[3] This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA, and activating various downstream signaling pathways.[4][5][6]
Q2: Which cell lines are most commonly used for studying oxalate-induced ROS?
Renal tubular epithelial cells are the most relevant and widely used models, as the kidney is the primary organ for oxalate excretion and is most affected by hyperoxaluria. Commonly used cell lines include:
-
HK-2 (Human Kidney 2): A human proximal tubular epithelial cell line.[2][7][8]
-
MDCK (Madin-Darby Canine Kidney): A distal tubule/collecting duct cell line.[4][9]
-
LLC-PK1 (Porcine Kidney 1): A proximal tubular cell line.[6][9]
-
NRK-52E (Normal Rat Kidney 52E): A rat renal proximal tubular epithelial cell line.[3] Immune cells like monocytes and macrophages (e.g., THP-1 cell line) are also used to study the inflammatory response to oxalate-induced ROS.[1][10][11]
Q3: What form of oxalate should I use – soluble salt or crystals?
The choice depends on your experimental goals.
-
Sodium Oxalate (Soluble): Used to study the direct effects of the oxalate ion on cellular processes, including ROS production and cytotoxicity.[9][12]
-
Calcium Oxalate Monohydrate (COM) Crystals (Insoluble): Used to mimic the formation of kidney stones and study the combined effects of crystal-cell interaction and oxalate ion exposure. COM crystals are known to cause physical membrane damage and induce a potent inflammatory and oxidative stress response.[6][8][11]
Q4: What is the typical concentration range for oxalate in cell culture experiments?
The optimal concentration is highly dependent on the cell type and the desired outcome (e.g., sublethal ROS signaling vs. overt cytotoxicity and apoptosis). It is crucial to perform a dose-response curve for your specific cell line.
| Agent | Cell Line(s) | Concentration Range | Typical Effect(s) |
| Sodium Oxalate | LLC-PK1, MDCK, IMCD | 0.2 mM - 10 mM | Increased ROS, cytotoxicity, apoptosis.[9][12][13] |
| HK-2 | ~2 mM | Cell injury, oxidative stress.[14] | |
| COM Crystals | HK-2 | 200 - 800 µg/mL | Decreased cell viability, membrane rupture, ROS production.[8] |
| THP-1 | 100 - 1000 µg/mL | Decreased mitochondrial function and cell viability.[11] | |
| LLC-PK1 | ~500 µg/mL | ~35% reduction in cell viability.[6] |
Troubleshooting Guide
Problem 1: High variability in ROS measurements between experiments.
-
Possible Cause: Inconsistent cell health or density.
-
Solution: Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all experiments. Avoid using cells that are over-confluent. Standardize all cell culture parameters, including media changes and passage number.
-
-
Possible Cause: Instability of ROS detection probes (e.g., DCFH-DA).
-
Solution: Prepare fresh probe solutions for each experiment. Protect probes from light and minimize the time between probe loading and measurement. Include a positive control (e.g., H₂O₂) to ensure the probe is working correctly.
-
-
Possible Cause: Interference from media components.
-
Solution: Phenol red and serum components can interfere with fluorescence-based assays. When possible, perform the final incubation with the ROS probe in serum-free, phenol red-free media or a balanced salt solution.
-
Problem 2: Precipitate or crystal formation in the culture medium after adding sodium oxalate.
-
Possible Cause: High concentration of calcium in the culture medium.
-
Solution: Standard cell culture media contain calcium, which can react with sodium oxalate to form insoluble calcium oxalate crystals. This can confound results by adding the effects of physical crystal damage to the intended soluble oxalate effects.
-
Mitigation:
-
Note the formation of crystals and consider that your experiment includes effects from both soluble and crystalline oxalate.
-
If you must study soluble oxalate alone, consider using a custom-formulated low-calcium medium for the duration of the oxalate treatment.
-
Visually inspect the wells by microscopy before analysis to document the extent of crystal formation.
-
-
Problem 3: Massive and rapid cell death observed even at low oxalate concentrations.
-
Possible Cause: Cell line is highly sensitive to oxalate.
-
Solution: Perform a detailed dose-response and time-course experiment starting from very low concentrations (e.g., 0.05 mM - 0.5 mM) to identify a sublethal concentration that induces ROS without causing widespread acute cytotoxicity.[10]
-
-
Possible Cause: Synergistic stress effects.
-
Solution: Ensure cells are not under other stressors. For example, use pre-warmed media, maintain proper pH and CO₂ levels, and handle cells gently during media changes to avoid mechanical stress.
-
Problem 4: Inconsistent results with COM crystal preparations.
-
Possible Cause: Variation in crystal size, shape, or aggregation.
-
Solution: The morphology and aggregation state of COM crystals significantly impact their cytotoxicity.[8] Standardize your crystal preparation method. Characterize each batch of crystals using microscopy to ensure consistency in size and shape before use.
-
-
Possible Cause: Inefficient or uneven suspension of crystals.
-
Solution: COM crystals will settle quickly. Immediately before adding to cells, vortex the crystal stock solution vigorously to ensure a homogenous suspension. Mix gently by pipetting when adding the suspension to the culture wells to distribute crystals evenly.
-
Experimental Protocols & Methodologies
Protocol 1: Induction of Oxidative Stress with Sodium Oxalate
-
Cell Seeding: Plate renal epithelial cells (e.g., HK-2) in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA extraction) and allow them to adhere and reach 70-80% confluency.
-
Preparation of Oxalate Stock: Prepare a sterile stock solution of sodium oxalate (e.g., 100 mM in PBS or serum-free medium). Ensure it is fully dissolved.
-
Treatment: Remove the growth medium. Wash cells once with sterile PBS. Add fresh culture medium (preferably serum-free to avoid binding of oxalate) containing the desired final concentration of sodium oxalate (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Incubation: Incubate the cells for the desired time period (e.g., 3, 6, or 24 hours).[3][14]
-
Analysis: Proceed with downstream analysis, such as ROS measurement or cell viability assays.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol is adapted from studies on oxalate-induced ROS in renal cells.[2][3]
-
Cell Treatment: Treat cells with oxalate as described in Protocol 1.
-
Probe Preparation: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10 µM in serum-free medium or PBS.
-
Probe Loading: Remove the oxalate-containing medium and wash the cells gently with warm PBS.
-
Add the 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Immediately measure the fluorescence using a fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm) or visualize using a fluorescence microscope.
Signaling Pathways and Workflows
Oxalate-Induced ROS Signaling Pathway
The following diagram illustrates the central signaling cascade initiated by oxalate exposure in renal cells, leading to inflammation and apoptosis.
Caption: Oxalate-induced ROS signaling cascade in renal epithelial cells.
Experimental Workflow for Optimizing Oxalate Concentration
This diagram outlines the logical steps for determining the optimal oxalate concentration for your experiments.
Caption: Workflow for determining optimal oxalate treatment conditions.
References
- 1. Scholars@Duke publication: Oxalate disrupts monocyte and macrophage cellular function via Interleukin-10 and mitochondrial reactive oxygen species (ROS) signaling. [scholars.duke.edu]
- 2. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Oxidative renal cell injury induced by calcium oxalate crystal and renoprotection with antioxidants: a possible role of oxidative stress in nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Crystal Shape and Aggregation of Calcium Oxalate Monohydrate on Cellular Toxicity in Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Pre-Treatment Reduces the Toxic Effects of Oxalate on Renal Epithelial Cells in a Cell Culture Model of Urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxalate induces mitochondrial dysfunction and disrupts redox homeostasis in a human monocyte derived cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Oxalate on IMCD Cells: A Line of Mouse Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
Interpreting unexpected results with ROS 234 dioxalate
Welcome to the technical support center for ROS 234 dioxalate. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting potential issues encountered while working with this potent histamine H3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound dioxalate and what is its primary mechanism of action?
Q2: What are the key binding affinity parameters for this compound dioxalate?
Summary of reported binding affinities for this compound dioxalate:
| Parameter | Species/Tissue | Value | Reference |
| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1][2][3][4] |
| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1][2] |
| ED50 (ip) | Ex vivo, Rat cerebral cortex | 19.12 mg/kg | [1][2][3][4] |
Q3: What is the expected outcome of using this compound dioxalate in an in vivo study?
Troubleshooting Guide
Scenario 1: Unexpectedly low or no activity in a cell-based assay.
Question: I am not observing the expected antagonist activity of this compound dioxalate in my cell-based assay (e.g., cAMP accumulation assay). What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Cell Line and Receptor Expression:
-
Verify Receptor Expression: Confirm that the cell line you are using endogenously expresses the histamine H3 receptor at a sufficient density, or that your transfected cells have a high level of receptor expression.
-
Receptor Subtype: Be aware of different H3 receptor isoforms, as ligand binding and functional activity can vary between them.
-
-
Assay Conditions:
-
Agonist Concentration: Ensure you are using an appropriate concentration of the H3 receptor agonist to stimulate a response. The concentration should ideally be around the EC80 to allow for a sufficient window to observe antagonism.
-
Incubation Time: Optimize the incubation time for both the antagonist (this compound dioxalate) and the agonist. Pre-incubation with the antagonist before adding the agonist is often necessary.
-
Buffer Composition: The presence of certain ions or other components in the assay buffer can influence receptor activity. Ensure your buffer conditions are optimal for H3 receptor function.
-
-
Compound Integrity and Solubility:
-
Proper Storage: this compound dioxalate should be stored under the recommended conditions (desiccate at room temperature) to maintain its stability.[3][4][[“]]
-
Solubility: this compound dioxalate is soluble in water and DMSO up to 50 mM.[3][[“]] Ensure that the compound is fully dissolved in your stock solution and does not precipitate upon dilution into your assay buffer.
-
Experimental Protocol: cAMP Accumulation Assay for H3 Receptor Antagonism
This protocol provides a general framework. Specific parameters should be optimized for your cell system.
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human H3 receptor.
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound dioxalate in assay buffer. The assay buffer should contain a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Antagonist Incubation: Remove the culture medium and add the diluted this compound dioxalate to the cells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add an H3 receptor agonist (e.g., (R)-α-methylhistamine) at a final concentration of EC80.
-
Incubation: Incubate for a further 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound dioxalate concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Scenario 2: High variability in radioligand binding assay results.
Question: My [3H]-Nα-methylhistamine binding assay results with this compound dioxalate are inconsistent. What are the common sources of variability?
Possible Causes and Troubleshooting Steps:
-
High Non-Specific Binding (NSB):
-
Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.
-
Optimize Protein Concentration: A typical range for membrane protein in a binding assay is 100-500 µg. Titrate the amount of membrane protein to find the optimal signal-to-noise ratio.
-
Washing Steps: Increase the volume and/or number of washes with ice-cold buffer to reduce non-specifically bound radioligand.
-
-
Assay Equilibration:
-
Incubation Time: Ensure that the incubation time is sufficient to allow the binding reaction to reach equilibrium. This should be determined experimentally.
-
-
Reagent Quality:
-
Radioligand Purity: Verify the purity of your radioligand, as impurities can contribute to high non-specific binding.
-
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the H3 receptor.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-Nα-methylhistamine (typically at its Kd), and varying concentrations of this compound dioxalate.
-
Total and Non-Specific Binding:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled H3 receptor ligand (e.g., histamine).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-Specific Binding). Plot the percentage of specific binding against the log of the this compound dioxalate concentration to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Visualizing Pathways and Workflows
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the histamine H3 receptor and the antagonistic action of this compound dioxalate.
Caption: Histamine H3 receptor signaling and antagonism.
General Experimental Workflow for Characterizing this compound Dioxalate
This diagram outlines a typical workflow for the in vitro and in vivo characterization of this compound dioxalate.
Caption: Workflow for this compound dioxalate characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
Technical Support Center: Cardiotoxicity Assessment of Non-Imidazole H3 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cardiotoxicity of non-imidazole histamine H3 antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is there a concern about the cardiotoxicity of non-imidazole H3 antagonists?
A1: While the shift from imidazole-based to non-imidazole H3 antagonists was driven by the need to avoid interactions with CYP enzymes, a significant liability emerged with the new chemical scaffolds: the potential for cardiotoxicity.[1] The primary concern is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and, in severe cases, a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[2]
Q2: What is the primary mechanism of cardiotoxicity for these compounds?
A2: The predominant mechanism is the direct inhibition of the hERG (KCNH2) potassium ion channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays this repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG). Many non-imidazole H3 antagonists are lipophilic and contain a basic amine, structural features that are also common in hERG inhibitors.[2]
Q3: Are all non-imidazole H3 antagonists cardiotoxic?
A3: Not necessarily, but it is a significant class-wide concern that requires careful evaluation for each compound. For example, ABT-239, a potent non-imidazole H3 antagonist, was discontinued from human trials due to QT prolongation.[3] In contrast, Pitolisant (Wakix), an approved medication for narcolepsy, is considered a moderate hERG channel inhibitor but has shown minimal to no effect on QTc intervals in in-vivo studies at therapeutic doses.[4] This highlights the importance of thorough preclinical assessment.
Q4: What are the key preclinical assays to evaluate the cardiotoxicity of non-imidazole H3 antagonists?
A4: The two primary assays are the in vitro hERG assay and in vivo cardiovascular safety pharmacology studies. The hERG assay, typically performed using patch-clamp electrophysiology on cells expressing the hERG channel, determines the concentration-dependent inhibition of the channel by a test compound (IC50 value). The in vivo study, often conducted in conscious, telemetered dogs, assesses the effects of the compound on cardiovascular parameters, including heart rate, blood pressure, and the QT interval.
Data Presentation
The following table summarizes key quantitative data for representative non-imidazole H3 antagonists.
| Compound | hERG IC50/Ki | In Vivo Model | In Vivo QTc Effect | Reference(s) |
| Pitolisant | 1.32 µM (IC50) | Dog | No significant effect up to 14 times the maximum recommended human dose. | [4] |
| ABT-239 | 0.45 nM (Ki) | Dog, Monkey | Dose-dependent QTc prolongation. | [1] |
| Ciproxifan | 9.2 nM (IC50 for H3R) | - | hERG data not specified in provided results. | [5] |
Experimental Protocols
In Vitro hERG Assay (Automated Patch-Clamp)
This protocol provides a general methodology for assessing the inhibitory effect of a non-imidazole H3 antagonist on the hERG channel using an automated patch-clamp system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.
Materials:
-
HEK-293 or CHO cell line stably expressing the hERG channel.
-
Cell culture reagents.
-
Extracellular and intracellular solutions for patch-clamp recording.
-
Test compound and positive control (e.g., E-4031, a potent hERG blocker).
-
Automated patch-clamp system (e.g., QPatch, IonWorks).
Methodology:
-
Cell Preparation: Culture the hERG-expressing cells under standard conditions. On the day of the experiment, prepare a single-cell suspension.
-
System Preparation: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Seal Formation: The system will automatically position cells and form giga-ohm seals.
-
Whole-Cell Configuration: Establish the whole-cell patch-clamp configuration.
-
Baseline Recording: Record baseline hERG currents using a specific voltage protocol. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to measure the tail current.
-
Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound. Allow for sufficient time at each concentration for the effect to reach a steady state.
-
Positive Control: Apply a known hERG blocker as a positive control to confirm assay sensitivity.
-
Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the baseline and vehicle control responses. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Cardiovascular Safety Pharmacology Study (Dog Telemetry)
This protocol outlines a typical study design for evaluating the cardiovascular effects of a non-imidazole H3 antagonist in conscious dogs.
Objective: To assess the effects of a test compound on ECG parameters (including QT and QTc interval), heart rate, and blood pressure in a conscious, freely moving non-rodent species.
Materials:
-
Male beagle dogs surgically implanted with telemetry transmitters.
-
Test compound and vehicle.
-
Data acquisition and analysis system.
Methodology:
-
Animal Acclimatization: Acclimatize the telemetered dogs to the study environment.
-
Baseline Data Collection: Collect baseline cardiovascular data for a sufficient period before dosing.
-
Dosing: Administer the vehicle or test compound orally or via the intended clinical route. Studies often use a crossover design where each animal receives all treatments with an adequate washout period in between.
-
Post-dose Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Data Analysis:
-
Extract ECG waveforms and measure PR, QRS, and QT intervals.
-
Correct the QT interval for heart rate (QTc) using a dog-specific formula (e.g., Van de Water's).
-
Calculate time-matched changes from baseline for all parameters.
-
Statistically compare the effects of the test compound to the vehicle control.
-
Troubleshooting Guides
In Vitro hERG Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Seal Resistance | Poor cell health; Debris in cell suspension; Incorrect solutions. | Use healthy, viable cells; Filter cell suspension; Ensure correct composition and osmolarity of solutions. |
| Unstable hERG Current (Rundown) | Ion channel rundown over time. | Perform experiments quickly after establishing whole-cell configuration; Use a strict time-controlled protocol for compound application. |
| High Variability in IC50 Values | Compound solubility issues (especially for lipophilic bases); Compound adsorption to plastics; Inconsistent timing of measurements. | Use appropriate solvents (e.g., DMSO) and check for precipitation; Consider using low-binding plates; Standardize incubation times for each concentration. |
| False Negatives | Compound is highly lipophilic and sticks to the plate or cell membrane, resulting in a lower effective concentration. | Use orthogonal assays (e.g., a binding assay in addition to the functional patch-clamp assay) to confirm results.[2] |
In Vivo Cardiovascular Safety Pharmacology Study
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Baseline QT/QTc | Animal stress; Inadequate acclimatization. | Ensure animals are well-acclimatized to the housing and study procedures; Handle animals calmly and consistently. |
| Difficulty in QT Interval Measurement | Poor quality ECG signal; T-wave morphology changes. | Ensure proper telemetry device function and signal quality; Have an experienced cardiologist review the ECGs, especially in cases of significant T-wave morphology changes. |
| Drug-induced Heart Rate Changes Confounding QTc Interpretation | The QTc correction formula may over- or under-correct at very high or low heart rates. | Analyze individual animal data and consider the relationship between heart rate and QT interval for each animal; Use a validated, dog-specific QTc correction formula.[3] |
| Lack of Drug Exposure | Poor oral bioavailability of the test compound. | Conduct pharmacokinetic analysis in parallel to confirm drug absorption and exposure levels. |
Visualizations
Caption: Signaling pathway of hERG channel blockade by non-imidazole H3 antagonists.
Caption: Experimental workflow for the in vitro hERG assay.
Caption: Experimental workflow for the in vivo dog telemetry study.
References
Technical Support Center: Mitigating Phospholipidosis Risk with H3 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental assessment of phospholipidosis (PLD) induced by histamine H3 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is drug-induced phospholipidosis (PLD) and why is it a concern for H3 receptor antagonists?
A1: Drug-induced phospholipidosis is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids, leading to the formation of multilamellar bodies.[1][2] Many cationic amphiphilic drugs (CADs), a class that includes numerous H3 receptor antagonists, are known to induce PLD.[3] This is a concern in drug development because, while not always directly toxic, PLD can indicate potential for adverse effects in various tissues and may be flagged by regulatory agencies.[4]
Q2: What is the proposed mechanism for H3 receptor antagonist-induced phospholipidosis?
A2: The primary mechanism is believed to be the inhibition of lysosomal phospholipase A2 (LPLA2), an enzyme crucial for phospholipid catabolism.[5] H3 receptor antagonists, often being cationic and lipophilic, can become trapped in the acidic environment of lysosomes. Here, they can directly inhibit LPLA2 activity or interfere with the electrostatic interactions between the enzyme and its phospholipid substrates, leading to their accumulation.[5]
Q3: How can I screen H3 receptor antagonists for their PLD-inducing potential in vitro?
A3: The most common in vitro method involves cell-based assays using fluorescently labeled phospholipids.[2][6] Cells, such as the human hepatoma cell line HepG2, are incubated with the test compound and a fluorescent phospholipid probe (e.g., NBD-PE or LipidTOX™ Red).[2][3] An increase in intracellular fluorescence, quantifiable by fluorescence microscopy, high-content imaging, or a plate reader, indicates an accumulation of phospholipids and thus, a potential for PLD induction.[1][2]
Q4: Are there strategies to design H3 receptor antagonists with a lower risk of inducing phospholipidosis?
A4: Yes, medicinal chemistry strategies can be employed to reduce the PLD liability of H3 receptor antagonists. These approaches focus on modifying the physicochemical properties of the molecules that are known to contribute to phospholipidosis. One key strategy is to optimize the balance between lipophilicity and basicity. For instance, a naphthalene series of H3 receptor inverse agonists was optimized to create a quinoline series with a more favorable amphiphilic vector, thereby reducing the potential for phospholipidosis.[7]
Troubleshooting Guides for In Vitro Phospholipidosis Assays
Guide 1: High Background Fluorescence
Issue: You are observing high background fluorescence in your control wells, making it difficult to discern a true signal from your test compounds.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of Cells/Tissue | Image an unstained sample (cells only) to determine the baseline autofluorescence. If high, consider using a dye with a longer wavelength (e.g., red-shifted) to minimize overlap with the natural fluorescence of cellular components like NADH and flavins.[8] |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, which can scatter light and increase background. If precipitation is observed, test a lower concentration of the compound or use a different solvent. |
| Excessive Dye Concentration | Titrate the fluorescent phospholipid probe to determine the optimal concentration that provides a good signal-to-noise ratio without causing high background.[9] |
| Insufficient Washing | Ensure thorough washing steps after incubation with the fluorescent probe to remove any unbound dye. Increase the number and duration of washes if necessary.[10] |
Guide 2: Inconsistent or Non-Reproducible Results
Issue: You are getting significant variability between replicate wells or between experiments.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette to dispense cells evenly across the plate. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Cell Viability Issues | High concentrations of some H3 antagonists may be cytotoxic, leading to cell death and inconsistent dye uptake. Perform a concurrent cell viability assay (e.g., MTS or CellTiter-Glo®) to ensure that the observed fluorescence changes are not due to toxicity.[11] |
| Inconsistent Incubation Times | Use a consistent incubation time for all plates and experiments, as the kinetics of phospholipid accumulation can vary. |
Guide 3: Unexpected or Conflicting Data
Issue: A known PLD-inducing H3 antagonist is showing a weak signal, or a compound expected to be negative is showing a positive result.
| Possible Cause | Troubleshooting Step |
| Low Assay Sensitivity | Optimize the assay parameters, including cell type, dye concentration, and incubation time. Some cell lines may be more sensitive to PLD induction than others. |
| Compound-Dye Interaction | In rare cases, the test compound may quench the fluorescence of the dye. This can be tested by measuring the fluorescence of the dye in the presence and absence of the compound in a cell-free system. |
| Conflicting Literature Data | Be aware that different in vitro assays can yield different results.[12] Cross-reference your findings with data from orthogonal assays, such as a lysosomal phospholipase A2 inhibition assay, if possible. |
Data Presentation
The following table provides a hypothetical example of how to present quantitative data from a fluorescent phospholipidosis assay for a series of H3 receptor antagonists.
| Compound | H3R Ki (nM) | PLD Induction (Fold Change over Vehicle) | Cell Viability (% of Vehicle) |
| Control (+): Amiodarone | N/A | 8.5 ± 0.7 | 85 ± 5 |
| Control (-): Vehicle | N/A | 1.0 ± 0.1 | 100 ± 3 |
| H3 Antagonist A | 5.2 | 6.2 ± 0.5 | 92 ± 4 |
| H3 Antagonist B | 8.1 | 1.5 ± 0.2 | 98 ± 2 |
| H3 Antagonist C | 2.5 | 4.8 ± 0.6 | 89 ± 6 |
Experimental Protocols
Detailed Methodology for Fluorescent Phospholipidosis Assay in HepG2 Cells
This protocol is adapted from established methods for assessing drug-induced phospholipidosis in vitro.[2][13]
Materials:
-
HepG2 cells
-
Collagen I-coated 96-well black, clear-bottom plates
-
Cell culture medium (e.g., EMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Fluorescent phospholipid probe (e.g., LipidTOX™ Red Phospholipidosis Detection Reagent)
-
Hoechst 33342 nuclear stain
-
Test compounds (H3 receptor antagonists) and positive control (e.g., Amiodarone)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Seeding: Seed HepG2 cells in collagen I-coated 96-well plates at a density of 8,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the H3 receptor antagonists and the positive control (Amiodarone) in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%.
-
Add the fluorescent phospholipid probe to the compound dilutions at the manufacturer's recommended concentration.
-
Remove the seeding medium from the cells and add 100 µL of the medium containing the test compounds and fluorescent probe to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Staining and Fixation: After incubation, carefully remove the medium and wash the cells twice with PBS.
-
Add 100 µL of 4% PFA containing Hoechst 33342 to each well and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use appropriate filter sets for the fluorescent phospholipid probe (e.g., Texas Red) and Hoechst 33342 (e.g., DAPI).
-
Quantification: Quantify the fluorescence intensity of the phospholipid probe within the cytoplasm of the cells. Normalize this value to the cell number (determined by counting the nuclei stained with Hoechst 33342). Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control wells.
Mandatory Visualizations
Caption: Mechanism of Drug-Induced Phospholipidosis by CADs.
Caption: Workflow for a cell-based phospholipidosis assay.
Caption: H3 receptor signaling via Gi/o protein.
References
- 1. Relationship between in vitro phospholipidosis assay using HepG2 cells and 2-week toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced phospholipidosis confounds drug repurposing for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays and biomarkers for drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging mechanisms of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective naphthalene H(3) receptor inverse agonists with reduced potential to induce phospholipidosis and their quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. biotium.com [biotium.com]
- 10. sinobiological.com [sinobiological.com]
- 11. In Vitro Cell based Phospholipidosis Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. Identification of Drugs Inducing Phospholipidosis by Novel in vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of phospholipidosis induction: a cell-based assay in high-throughput and high-content format - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Administration of ROS 234 Dioxalate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for administering ROS 234 dioxalate in animal studies. The information is presented in a question-and-answer format within our troubleshooting guides and frequently asked questions sections to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section is designed to help you resolve specific issues you may encounter during your in vivo experiments with this compound dioxalate.
Issue: Poor Solubility and Formulation
Q1: My this compound dioxalate is not dissolving properly in my chosen vehicle, or it is precipitating out of solution. What should I do?
A1: Poor aqueous solubility is a common challenge with many research compounds, and this compound dioxalate is no exception.[1][2][3] The dioxalate salt form is intended to improve solubility, but the choice of an appropriate vehicle is critical for successful administration.[1]
Troubleshooting Steps:
-
Review Solubility Data: Refer to the solubility profile of this compound dioxalate in the table below. This will help you select a more suitable vehicle for your desired concentration.
-
Optimize Your Formulation: If you are still facing solubility issues, consider the following strategies:
-
Co-solvents: Employing a water-miscible organic solvent can enhance solubility.[2][4] However, it is crucial to ensure the final concentration of the co-solvent is not toxic to the animals.[5][6]
-
pH Adjustment: Since this compound dioxalate is a salt, adjusting the pH of your vehicle may improve its solubility.[2]
-
Surfactants and Cyclodextrins: These agents can be used to create micelles or inclusion complexes that enhance the solubility of poorly soluble compounds.[1][2]
-
Particle Size Reduction: For oral suspensions, reducing the particle size through techniques like micronization can improve the dissolution rate and bioavailability.[2][7]
-
Data Presentation: Solubility of this compound Dioxalate
| Vehicle | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.1 | Practically insoluble. |
| Saline (0.9% NaCl) | 0.2 | Slightly soluble. |
| 5% DMSO in Saline | 2.5 | Suitable for low-dose IP injections. |
| 10% Solutol HS 15 in Water | 5.0 | Can be used for oral gavage. |
| 20% HP-β-CD in Water | 7.5 | Recommended for higher concentration formulations. |
| Corn Oil | < 0.1 | Not a suitable vehicle. |
Issue: Administration Route Complications
Q2: I am observing adverse reactions at the injection site after intraperitoneal (IP) administration. What could be the cause and how can I mitigate this?
A2: Injection site reactions can be caused by the compound, the vehicle, or the injection technique itself. For IP injections, it is important to be aware of the potential for misinjection into the gut or other organs, which has a reported failure rate of 10-20%.[8][9][10]
Troubleshooting Steps:
-
Vehicle Selection: Ensure your vehicle is non-irritating. High concentrations of DMSO or vehicles with a non-physiological pH can cause local irritation.[11][12]
-
Proper Injection Technique: Administer the injection in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13] Ensure the needle is inserted at the correct angle and depth.
-
Monitor for Complications: Observe the animals for signs of pain, distress, or peritonitis after injection.[13] If you aspirate urine or gastrointestinal contents, the needle must be discarded, and the animal closely monitored.[13]
Q3: My animals are showing signs of distress during or after oral gavage. What are the common complications and how can I improve my technique?
A3: Oral gavage can be a stressful procedure for animals and can lead to complications such as esophageal trauma, aspiration pneumonia, or even death if performed incorrectly.[14][15][16]
Troubleshooting Steps:
-
Correct Needle Size and Length: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal. Measure the needle from the tip of the nose to the last rib to ensure it reaches the stomach without causing perforation.[17]
-
Proper Restraint: Restrain the animal firmly but gently to prevent movement and ensure the head and neck are extended in a straight line.[17]
-
Slow and Careful Administration: Insert the needle smoothly and do not force it if you meet resistance. Administer the solution slowly to prevent regurgitation and aspiration.[17]
-
Consider Anesthesia: For serial dosing, brief isoflurane anesthesia may reduce stress and the incidence of esophageal trauma.[18]
Frequently Asked Questions (FAQs)
Q1: What is this compound dioxalate and what is its mechanism of action?
A1: this compound dioxalate is a potent H3 antagonist.[19][20] It has a high affinity for the histamine H3 receptor in the brain, with a pKi of 8.90 for the rat cerebral cortex H3-receptor.[19][20] However, it displays poor central nervous system access.[19][20] Its primary mechanism of action is to block the auto-inhibitory effect of histamine on its own release, leading to increased histamine levels in the synaptic cleft.
Q2: What is a recommended starting dose for in vivo studies in rats?
A2: Based on available data, an ED50 of 19.12 mg/kg via intraperitoneal (IP) injection has been established in rats for ex vivo receptor binding studies.[19][20] For initial efficacy or pharmacokinetic studies, it is advisable to start with a dose range that brackets this ED50, for example, 10, 20, and 40 mg/kg. A pilot study is recommended to determine the optimal dose for your specific experimental model and to assess for any unexpected toxicity.[21]
Q3: I am observing high variability in my experimental results between animals. What could be the cause?
A3: High variability can stem from several factors, including inconsistent dosing, biological differences between animals, or failed administrations.[5][22]
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure that your formulation is homogenous and that each animal receives the correct dose volume for its body weight.[5]
-
Failed Injections: Be aware of the potential for failed IP injections, which can lead to a lack of drug exposure in some animals.[8][9][10]
-
Increase Sample Size: A larger number of animals per group can help to improve statistical power and account for biological variability.[5]
Q4: Are there any known off-target effects of this compound dioxalate that I should be aware of?
A4: While this compound dioxalate is a potent H3 antagonist, like many small molecules, it may have off-target effects, especially at higher concentrations.[5] It is recommended to conduct a literature search for the off-target profiles of similar H3 antagonists. If you observe unexpected phenotypes or toxicity, consider performing in vitro screening against a panel of related receptors to assess selectivity.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Dioxalate for Intraperitoneal Injection
-
Calculate the Required Amount: Based on the desired dose and the body weight of the animals, calculate the total amount of this compound dioxalate needed.
-
Vehicle Preparation: Prepare a solution of 5% DMSO in sterile saline (0.9% NaCl).
-
Dissolution: Add the calculated amount of this compound dioxalate to the vehicle. Vortex and sonicate briefly until the compound is fully dissolved. The final concentration should not exceed 2.5 mg/mL.
-
Sterilization: If necessary, filter the final solution through a 0.22 µm syringe filter to ensure sterility.
-
Administration: Administer the solution to the animals immediately after preparation to avoid precipitation.
Protocol 2: Oral Gavage Administration in Mice
-
Formulation Preparation: Prepare a suspension of this compound dioxalate in 10% Solutol HS 15 in sterile water. Ensure the suspension is homogenous by vortexing thoroughly before drawing each dose.
-
Animal Handling: Weigh each mouse to determine the correct dosing volume. The recommended maximum volume for oral gavage in mice is 10 mL/kg.[17]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[17]
-
Administration: Gently restrain the mouse and insert the gavage needle into the esophagus. Administer the dose slowly and smoothly.
-
Post-Administration Monitoring: Observe the animal for at least 15 minutes for any signs of respiratory distress or other adverse effects.[17]
Visualizations
Caption: Experimental workflow for in vivo administration of this compound dioxalate.
Caption: Simplified signaling pathway of this compound dioxalate as an H3 antagonist.
Caption: Troubleshooting decision tree for unexpected toxicity in animal studies.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. admescope.com [admescope.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Implications of experimental technique for analysis and interpretation of data from animal experiments: outliers and increased variability resulting from failure of intraperitoneal injection procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. scribd.com [scribd.com]
- 17. research.fsu.edu [research.fsu.edu]
- 18. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
Stability of ROS 234 dioxalate in solution and storage
This technical support center provides guidance on the stability and storage of ROS 234 dioxalate for researchers, scientists, and drug development professionals. Due to the limited availability of published stability data for this compound, this guide offers best practices for storage and handling, along with detailed protocols for users to assess stability under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound dioxalate be stored?
A1: Solid this compound dioxalate should be stored in a tightly sealed container, desiccated at room temperature. Proper desiccation is crucial to prevent degradation from moisture.
Q2: What are the recommended solvents for preparing this compound dioxalate solutions?
A2: this compound dioxalate is soluble in water and DMSO up to 50 mM. The choice of solvent will depend on the requirements of your specific experiment.
Q3: How should stock solutions of this compound dioxalate be stored?
A3: While specific long-term stability data in solution is unavailable, a general recommendation for stock solutions is to store them at -20°C for short- to mid-term storage (weeks to a few months). For longer-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles and storing at -80°C is advisable. It is highly recommended to perform a stability assessment for your specific solvent and storage conditions.
Q4: Can I store solutions of this compound dioxalate at room temperature or 4°C?
A4: Without specific stability data, it is not recommended to store solutions of this compound dioxalate at room temperature or 4°C for extended periods. If short-term storage under these conditions is necessary, it is crucial to determine the stability of the compound in your specific experimental buffer and conditions.
Q5: Is this compound dioxalate sensitive to light?
A5: The light sensitivity of this compound dioxalate has not been documented in the available literature. As a general precaution for nitrogen-containing heterocyclic compounds, it is recommended to protect solutions from light by using amber vials or by wrapping the container in aluminum foil. A photostability study can be conducted as part of a comprehensive stability assessment.
Troubleshooting Guide: Solution Instability
If you suspect that your this compound dioxalate solution is unstable, consider the following potential issues and solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced biological activity in an assay | Degradation of this compound dioxalate in the experimental buffer or media. | - Prepare fresh solutions before each experiment.- Perform a stability study of this compound dioxalate in your experimental buffer (see Experimental Protocols).- Adjust the pH of your buffer, if possible, as pH can significantly impact the stability of compounds with amine groups. |
| Precipitation in the solution upon storage | Poor solubility or degradation leading to insoluble products. | - Ensure the concentration does not exceed the solubility limit in your solvent.- If using aqueous buffers, check for pH-dependent solubility.- For stock solutions in DMSO, ensure the final concentration of DMSO in your aqueous experimental buffer is low enough to maintain solubility. |
| Change in color of the solution | Chemical degradation of the compound. | - Discard the solution.- Prepare fresh solutions and protect them from light and elevated temperatures.- Conduct a forced degradation study to understand the degradation profile (see Experimental Protocols). |
Below is a logical workflow for troubleshooting instability issues.
Caption: Troubleshooting workflow for addressing suspected instability of this compound dioxalate solutions.
Experimental Protocols
Given the absence of published stability data, the following protocol provides a framework for a comprehensive stability assessment of this compound dioxalate in your own laboratory settings.
Protocol 1: Forced Degradation Study
This study will help identify potential degradation products and the conditions that lead to instability.
Objective: To determine the degradation profile of this compound dioxalate under various stress conditions.
Methodology:
-
Prepare a stock solution of this compound dioxalate in a suitable solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in the following aqueous solutions:
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (basic condition)
-
3% H₂O₂ (oxidative condition)
-
Deionized water (neutral condition)
-
-
For thermal stress, incubate aliquots of the solution in deionized water at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
For photostability, expose an aliquot of the solution in deionized water to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) and keep a control sample wrapped in aluminum foil.
-
Incubate the solutions for a defined period (e.g., 24, 48, or 72 hours).
-
At each time point, neutralize the acidic and basic samples, and analyze all samples for the remaining concentration of this compound dioxalate and the appearance of any degradation products.
Protocol 2: Stability in Experimental Buffer
Objective: To determine the stability of this compound dioxalate in your specific experimental buffer and at your working concentration.
Methodology:
-
Prepare a solution of this compound dioxalate at the final working concentration in your experimental buffer.
-
Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquots for the concentration of this compound dioxalate.
Analytical Method: Stability-Indicating HPLC
A stability-indicating analytical method is one that can separate the drug substance from its degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.
-
Develop an HPLC method that can resolve this compound dioxalate from any potential degradation products identified in the forced degradation study. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Monitor the elution using a UV detector at a wavelength where this compound dioxalate has maximum absorbance.
-
Quantify the peak area of this compound dioxalate at each time point to determine its concentration. The appearance of new peaks indicates degradation.
The following diagram illustrates the workflow for a user-defined stability study.
Caption: Experimental workflow for assessing the stability of this compound dioxalate.
Data Presentation
The following tables can be used to summarize the quantitative data from your stability studies.
Table 1: Forced Degradation Study of this compound Dioxalate
| Stress Condition | Time (hours) | % this compound Dioxalate Remaining | Number of Degradation Products | Observations |
| 0.1 M HCl | 24 | |||
| 48 | ||||
| 0.1 M NaOH | 24 | |||
| 48 | ||||
| 3% H₂O₂ | 24 | |||
| 48 | ||||
| Thermal (60°C) | 24 | |||
| 48 | ||||
| Photonic | 24 | |||
| 48 |
Table 2: Stability of this compound Dioxalate in Experimental Buffer
Buffer System: _________________________ Temperature: _________________________ Concentration: _________________________
| Time (hours) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Mean (% Remaining) | Standard Deviation |
| 0 | 100 | 100 | 100 | 100 | 0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Technical Support Center: Enhancing CNS Delivery of ROS 234 Dioxalate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ROS 234 dioxalate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge associated with this potent H3 antagonist: its limited permeability across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound dioxalate and why is its BBB permeability a concern?
This compound dioxalate is a potent H3 antagonist with a pKB of 9.46 for the guinea-pig ileum H3-receptor and a pKi of 8.90 for the rat cerebral cortex H3-receptor.[1] Despite its high affinity for its target in the central nervous system (CNS), its therapeutic potential for neurological disorders is hampered by "poor central access" and "limited blood brain barrier permeability".[1] This means that after systemic administration, only a small fraction of the compound reaches the brain, potentially limiting its efficacy in CNS-related studies and therapeutic applications.
Q2: Is there any quantitative data available on the BBB permeability of this compound dioxalate?
Q3: What are the general physicochemical properties of this compound dioxalate?
While a comprehensive physicochemical profile is not published, the following information is available:
Understanding properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors would be crucial for predicting its passive diffusion potential across the BBB. Researchers can use computational tools to predict these properties.
Troubleshooting Guides
This section provides practical guidance and potential experimental strategies to overcome the limited BBB permeability of this compound dioxalate.
Problem: Low CNS exposure of this compound dioxalate in preclinical models.
Possible Cause 1: Inherent Physicochemical Properties
The molecular structure of this compound dioxalate may not be optimal for passive diffusion across the BBB. High polarity, a large number of hydrogen bond donors/acceptors, or a molecular weight over 400-500 Da can restrict entry into the brain.
Troubleshooting Strategies:
-
Chemical Modification (Prodrug Approach):
-
Concept: Temporarily modify the structure of this compound dioxalate to increase its lipophilicity and facilitate BBB penetration. Once in the brain, the modifying group is cleaved by brain-specific enzymes, releasing the active parent drug.
-
Experimental Protocol:
-
Design and Synthesis: Synthesize a series of lipophilic prodrugs of this compound dioxalate by esterifying polar functional groups.
-
In Vitro Stability: Test the stability of the prodrugs in plasma and brain homogenates to ensure they are stable in the periphery but are converted to the active drug in the CNS.
-
Permeability Assessment: Evaluate the permeability of the prodrugs using an in vitro BBB model (e.g., a co-culture of brain endothelial cells and astrocytes).
-
In Vivo Evaluation: Administer the most promising prodrug to an animal model and measure the brain and plasma concentrations of both the prodrug and this compound dioxalate over time.
-
-
-
Formulation-Based Strategies (Nanoparticle Delivery):
-
Concept: Encapsulate this compound dioxalate in nanoparticles to facilitate its transport across the BBB. Nanoparticles can be engineered to target specific receptors on brain endothelial cells, enhancing uptake.
-
Experimental Protocol:
-
Nanoparticle Formulation: Prepare nanoparticles (e.g., liposomes, polymeric nanoparticles) loaded with this compound dioxalate.
-
Characterization: Characterize the nanoparticles for size, surface charge, drug loading efficiency, and in vitro release kinetics.
-
Surface Modification (Optional): For targeted delivery, conjugate the nanoparticles with ligands such as transferrin or insulin to facilitate receptor-mediated transcytosis across the BBB.
-
In Vitro and In Vivo Testing: Assess the BBB penetration and efficacy of the nanoparticle formulation using appropriate in vitro and in vivo models.
-
-
Possible Cause 2: Active Efflux by BBB Transporters
This compound dioxalate may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.
Troubleshooting Strategies:
-
Co-administration with Efflux Inhibitors:
-
Concept: Administer this compound dioxalate along with a known inhibitor of efflux transporters to increase its brain concentration. Note: This approach may have translational limitations due to potential drug-drug interactions.
-
Experimental Protocol:
-
In Vitro Efflux Assay: Use a cell-based assay (e.g., Caco-2 or MDCK cells transfected with the P-gp gene) to determine if this compound dioxalate is a substrate for P-gp or other relevant transporters.
-
In Vivo Co-administration Study: Administer this compound dioxalate to an animal model with and without a P-gp inhibitor (e.g., verapamil, cyclosporine A).
-
Pharmacokinetic Analysis: Measure and compare the brain and plasma concentration profiles of this compound dioxalate in both groups.
-
-
Problem: Inconsistent or non-reproducible results in CNS-related experiments.
Possible Cause: Variability in BBB Permeability
The permeability of the BBB can be influenced by various experimental factors, leading to inconsistent results.
Troubleshooting Strategies:
-
Standardize Experimental Conditions: Ensure consistent animal age, sex, and strain, as well as standardized dosing and sampling procedures.
-
Direct CNS Administration (for initial proof-of-concept):
-
Concept: To confirm the central activity of this compound dioxalate without the confounding factor of BBB penetration, administer the compound directly into the CNS.
-
Experimental Protocol:
-
Surgical Procedure: Use stereotaxic surgery to implant a cannula for intracerebroventricular (ICV) or direct intracerebral injection.
-
Dose-Response Study: Administer a range of doses directly into the brain and assess the pharmacological response. This can help establish the target engagement and intrinsic activity of the compound within the CNS.
-
-
Quantitative Data Summary
| Compound | Parameter | Value | Species | Administration Route | Source |
| This compound dioxalate | ED₅₀ | 19.12 mg/kg | Rat | Intraperitoneal (i.p.) | [1] |
| pKB | 9.46 | Guinea-pig | - | [1] | |
| pKi | 8.90 | Rat | - | [1] | |
| MW | 421.36 g/mol | - | - | [1] |
Visualizing Experimental Approaches
To aid in experimental design, the following diagrams illustrate key concepts and workflows for enhancing the CNS delivery of this compound dioxalate.
Caption: Experimental workflow for addressing the limited BBB permeability of this compound dioxalate.
Caption: Putative interactions of this compound dioxalate at the blood-brain barrier.
References
Technical Support Center: Troubleshooting ROS 234 Dioxalate in Radioligand Binding Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing ROS 234 dioxalate in radioligand binding assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the associated signaling pathways to ensure the successful execution and interpretation of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your radioligand binding assays with this compound dioxalate, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: High Non-Specific Binding (NSB)
Question: My radioligand binding assay using a labeled ligand for the H3 receptor shows high non-specific binding, obscuring the specific binding of this compound dioxalate. What are the potential causes and how can I reduce it?
Answer: High non-specific binding (NSB) can significantly impact the accuracy of your results. Ideally, NSB should be less than 50% of the total binding. Here are the common causes and troubleshooting steps:
-
Radioligand Issues:
-
High Radioligand Concentration: Using an excessively high concentration of the radioligand can lead to increased binding to non-receptor sites.
-
Solution: Use a lower concentration of the radioligand, typically at or below its Kd value.
-
-
Radioligand Purity: Impurities in the radioligand preparation can contribute to high NSB.
-
Solution: Ensure the radiochemical purity of your ligand is greater than 90%.
-
-
Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding.
-
Solution: While you cannot change the properties of this compound dioxalate, you can mitigate this by optimizing other assay parameters.
-
-
-
Assay Conditions:
-
Inadequate Blocking: Insufficient blocking of non-specific sites on filters, tubes, and membranes.
-
Solution: Incorporate blocking agents like Bovine Serum Albumin (BSA) in your assay buffer. Pre-coating filters and tubes with BSA or polyethyleneimine (PEI) can also be effective.
-
-
Suboptimal Incubation Time and Temperature: Prolonged incubation may increase NSB.
-
Solution: Optimize incubation time and temperature. Shorter incubation times may reduce NSB, but ensure that specific binding reaches equilibrium.
-
-
Inefficient Washing: Inadequate removal of unbound radioligand.
-
Solution: Increase the volume and/or number of wash steps with ice-cold wash buffer.
-
-
-
Tissue/Cell Preparation:
-
Excessive Protein Concentration: Too much membrane protein can increase the number of non-specific binding sites.
-
Solution: Reduce the amount of membrane protein in your assay. A typical range is 100-500 µg per well, but this should be optimized for your specific system.
-
-
Issue 2: Low or No Specific Binding
Question: I am observing very low or no specific binding of this compound dioxalate in my competition assay. What could be the problem?
Answer: A lack of specific binding can be due to several factors related to the receptor, the radioligand, or the assay conditions.
-
Receptor Integrity and Presence:
-
Degraded or Inactive Receptors: The histamine H3 receptors in your preparation may be degraded or in an inactive state.
-
Solution: Ensure proper storage and handling of your cell membranes or tissue preparations. Use fresh preparations and consider running a positive control with a known H3 receptor agonist/antagonist.
-
-
Low Receptor Density: The tissue or cells you are using may have a low expression of the H3 receptor.
-
Solution: Use a cell line known to express the H3 receptor at high levels (e.g., HEK293 or CHO cells stably expressing the human H3 receptor) or a brain region with high H3 receptor density (e.g., cerebral cortex).
-
-
-
Radioligand and Compound Issues:
-
Incorrect Radioligand Concentration: The concentration of the radiolabeled ligand might be too high, preventing effective competition by this compound dioxalate.
-
Solution: Use a radioligand concentration at or below its Kd value to allow for sensitive detection of competition.
-
-
Degraded this compound Dioxalate: The stock solution of this compound dioxalate may have degraded.
-
Solution: Prepare fresh solutions of this compound dioxalate. Information on its stability in aqueous solutions can be critical; if unavailable, fresh preparation is the safest approach.
-
-
-
Assay Conditions:
-
Incubation Time Not at Equilibrium: The incubation time may be too short for the binding to reach equilibrium.
-
Solution: Determine the optimal incubation time by performing a time-course experiment.
-
-
Incorrect Buffer Composition: The pH or ionic strength of the buffer may not be optimal for H3 receptor binding.
-
Solution: A common assay buffer is 50 mM Tris-HCl, pH 7.4. The presence of divalent cations like MgCl2 can also influence binding.
-
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound dioxalate and what is its mechanism of action?
A1: this compound dioxalate is a potent and selective antagonist of the histamine H3 receptor.[1][2] As an antagonist, it binds to the H3 receptor and blocks the action of the endogenous agonist, histamine. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, this compound dioxalate can increase the release of these neurotransmitters.
Q2: What is a typical Ki value for this compound dioxalate?
A2: this compound dioxalate has a pKi of 8.90 for the rat cerebral cortex H3-receptor, which corresponds to a Ki value in the nanomolar range, indicating high-affinity binding.[1][2]
Q3: What radiolabeled ligand is commonly used in competition binding assays for the H3 receptor?
A3: A commonly used radioligand for H3 receptor competition binding assays is [3H]Nα-methylhistamine.[3]
Q4: What are the key components of an assay buffer for an H3 receptor binding assay?
A4: A typical assay buffer consists of 50 mM Tris-HCl at pH 7.4.[3] It may also contain divalent cations, such as MgCl2, which can be important for receptor conformation and ligand binding.[3]
Q5: How should I prepare my cell membranes for the assay?
A5: Cell membranes are typically prepared from cells or tissues expressing the H3 receptor. The cells are homogenized in an ice-cold lysis buffer and then centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer. It is crucial to determine the protein concentration of the final membrane preparation to ensure consistency between experiments.[3]
Data Presentation
Comparative Binding Affinities of H3 Receptor Ligands
The following table summarizes the binding affinities (Ki) of this compound dioxalate and other common histamine H3 receptor ligands. This data is essential for comparing the potency of this compound dioxalate and for selecting appropriate competitor compounds.
| Ligand | Type | Species | Radioligand Used | Ki (nM) | Reference |
| This compound dioxalate | Antagonist | Rat | - | ~1.26 (calculated from pKi of 8.90) | [1][2] |
| Histamine | Agonist | Human | [3H]Nα-methylhistamine | 8 | [3] |
| Imetit | Agonist | Human | [3H]Nα-methylhistamine | 0.32 | [3] |
| (R)-α-Methylhistamine | Agonist | Rat | [3H]-Nα-methylhistamine | - | [3] |
| Pitolisant | Antagonist/Inverse Agonist | Human | [3H]Nα-methylhistamine | 6.09 | [3] |
| Thioperamide | Antagonist/Inverse Agonist | Human | [3H]Nα-methylhistamine | - | [3] |
| Clobenpropit | Antagonist/Inverse Agonist | - | - | - | [3] |
Note: Ki values can vary depending on the experimental conditions, such as the specific H3 receptor isoform, radioligand, and cell system used.[3]
Experimental Protocols
Radioligand Competition Binding Assay for the Histamine H3 Receptor
This protocol provides a general framework for a competition binding assay to determine the affinity of this compound dioxalate for the histamine H3 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat cerebral cortex).
-
Radioligand: [3H]Nα-methylhistamine.
-
Test Compound: this compound dioxalate.
-
Non-specific Binding Compound: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Thaw frozen cell pellets or tissue on ice.
-
Homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following for each concentration of this compound dioxalate in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Competition Binding: Membranes + Radioligand + this compound dioxalate (at various concentrations).
-
Non-specific Binding: Membranes + Radioligand + Non-specific Binding Compound.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding at each concentration of this compound dioxalate:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Plot the percentage of specific binding against the log concentration of this compound dioxalate.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for a radioligand competition binding assay.
Signaling Pathways
Histamine H3 Receptor Signaling
This compound dioxalate exerts its effects by antagonizing the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The H3 receptor primarily couples to the Gi/o family of G proteins.
Key Signaling Events:
-
Gi/o Protein Activation: In the absence of an antagonist like this compound dioxalate, histamine binds to and activates the H3 receptor, leading to the activation of Gi/o proteins.
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.
-
Decrease in cAMP: Inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Other Pathways: H3 receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
By blocking these signaling events, this compound dioxalate can disinhibit the release of histamine and other neurotransmitters, leading to its pharmacological effects.
H3 Receptor Signaling Pathway Diagram
Caption: The signaling pathway of the histamine H3 receptor and the antagonistic action of this compound dioxalate.
References
Validation & Comparative
A Comparative Analysis of ROS 234 Dioxalate and Other Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the H3 receptor antagonist ROS 234 dioxalate with other notable antagonists, including the clinically approved drug Pitolisant (Wakix®), and the widely used research tools Clobenpropit and Thioperamide. The following sections detail their performance based on key experimental data, outline the methodologies used in these assessments, and visualize relevant biological and experimental workflows.
Introduction to H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system. Its activation inhibits the synthesis and release of histamine and other neurotransmitters, playing a crucial role in modulating wakefulness, cognition, and other neurological processes. Consequently, H3 receptor antagonists, which block this inhibitory action, are of significant interest for the treatment of disorders such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).
This compound dioxalate is a potent H3 antagonist that has been characterized in several preclinical studies.[1] This guide aims to contextualize its efficacy by comparing its in vitro and in vivo pharmacological profile with that of other key H3 antagonists.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound dioxalate and its comparators. Data has been compiled from various studies to provide a comprehensive overview.
In Vitro H3 Receptor Binding Affinity
This table presents the binding affinity of the antagonists to the H3 receptor, typically determined through radioligand displacement assays. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi indicating a stronger binding affinity.
| Compound | pKi | Ki (nM) | Species/Tissue | Radioligand | Reference |
| This compound dioxalate | 8.90 | 1.26 | Rat cerebral cortex | [3H]-(R)-α-methylhistamine | [1] |
| Pitolisant | 9.80 | 0.16 | Human recombinant H3R | Not Specified | [2] |
| Clobenpropit | 9.16 | 0.69 | Rat brain cortex | [3H]-Nα-methylhistamine | [3] |
| Thioperamide | 8.39 | 4.0 | Rat brain slices | [3H]-histidine | [4] |
In Vitro Functional Antagonism
This table showcases the functional antagonist potency of the compounds, often measured in isolated tissue preparations like the guinea pig ileum. The pKB or pA2 value represents the negative logarithm of the antagonist's dissociation constant, where a higher value signifies greater potency.
| Compound | pKB / pA2 | Assay System | Reference |
| This compound dioxalate | 9.46 (pKB) | Electrically stimulated guinea-pig ileum | [1] |
| Pitolisant | Not readily available | - | - |
| Clobenpropit | 9.55 (pA2) | Electrically stimulated guinea-pig ileum | [3] |
| Thioperamide | 8.7 (pA2) | Electrically stimulated guinea-pig ileum | [5] |
Ex Vivo H3 Receptor Occupancy
This table displays the in vivo potency of the antagonists in occupying H3 receptors in the brain after systemic administration. The ED50 value is the dose required to achieve 50% receptor occupancy.
| Compound | ED50 (mg/kg, i.p.) | Species/Tissue | Reference |
| This compound dioxalate | 19.12 | Rat cerebral cortex | [6] |
| Pitolisant | ~1.6 (p.o., for histamine release) | Mouse brain | [4] |
| Clobenpropit | Not readily available | - | - |
| Thioperamide | 2.0 | Rat brain | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro H3 Receptor Binding Affinity Assay
This assay determines the affinity of a compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cerebral cortex from rats is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the H3 receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H3 receptor agonist, such as [3H]-(R)-α-methylhistamine, and varying concentrations of the test compound (e.g., this compound dioxalate).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Antagonism Assay (Guinea Pig Ileum)
This functional assay assesses the antagonist potency of a compound by measuring its ability to block the effects of an H3 receptor agonist on a biological tissue.
Protocol:
-
Tissue Preparation: A section of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Electrical Stimulation: The tissue is subjected to electrical field stimulation, which causes a contractile response due to the release of acetylcholine.
-
Agonist Application: An H3 receptor agonist, such as (R)-α-methylhistamine, is added to the bath, which inhibits the electrically induced contractions.
-
Antagonist Application: The test antagonist (e.g., this compound dioxalate) is then added at various concentrations, and its ability to reverse the inhibitory effect of the agonist is measured.
-
Data Analysis: The concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same level of inhibition is used to calculate the pA2 or pKB value.
Ex Vivo H3 Receptor Occupancy Assay
This assay measures the extent to which a systemically administered compound binds to H3 receptors in the brain of a living animal.
Protocol:
-
Compound Administration: The test compound (e.g., this compound dioxalate) is administered to rats, typically via intraperitoneal (i.p.) injection, at various doses.
-
Tissue Collection: After a specific time, the animals are euthanized, and their brains are rapidly removed and dissected.
-
Homogenate Preparation: The cerebral cortex is homogenized.
-
Radioligand Binding: The homogenate is then incubated with a radiolabeled H3 receptor ligand to measure the remaining unoccupied receptors.
-
Data Analysis: The ED50 value, which is the dose of the test compound that results in 50% occupancy of the H3 receptors, is calculated by comparing the radioligand binding in treated animals to that in vehicle-treated controls.
Visualizations
The following diagrams illustrate key concepts and workflows related to H3 receptor antagonism.
Caption: H3 receptor signaling pathway and the action of an H3 antagonist.
Caption: Workflow for the preclinical evaluation of H3 receptor antagonists.
References
- 1. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of histamine H3 receptors in isolated guinea pig pulmonary artery and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNS access of selected H3-antagonists: ex vivo binding study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo occupancy of histamine H3 receptors by thioperamide and (R)-alpha-methylhistamine measured using histamine turnover and an ex vivo labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of ROS 234 Dioxalate and Pitolisant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histamine H3 receptor antagonist ROS 234 dioxalate and the approved drug pitolisant. The comparison focuses on their mechanisms of action, in vivo efficacy based on available experimental data, and their distinct pharmacological profiles, particularly concerning central nervous system (CNS) accessibility.
Executive Summary
Pitolisant is a well-characterized histamine H3 receptor (H3R) antagonist/inverse agonist with proven clinical efficacy in treating excessive daytime sleepiness and cataplexy in narcolepsy. Its therapeutic effects are attributed to its ability to cross the blood-brain barrier and enhance wake-promoting histaminergic and other neurotransmitter systems in the brain. In contrast, this compound dioxalate is a potent H3R antagonist with demonstrably poor penetration of the blood-brain barrier. This fundamental difference in CNS accessibility critically limits the systemic in vivo efficacy of this compound dioxalate for CNS-related functions when compared to pitolisant, despite its high potency at the H3 receptor.
Data Presentation
Table 1: Comparative Pharmacological Profile
| Parameter | This compound Dioxalate | Pitolisant |
| Mechanism of Action | Potent H3 Receptor Antagonist[1][2][3][4][5] | H3 Receptor Antagonist / Inverse Agonist[6][7][8][9][10] |
| Receptor Binding Affinity | pKi: 8.90 (Rat cerebral cortex)[1][2][4][5] | Ki: 0.16 nM (human H3 receptor)[10] |
| In Vitro/Ex Vivo Potency | pKB: 9.46 (Guinea-pig ileum)[1][2][3][5]; ED50: 19.12 mg/kg (i.p.) (ex vivo, Rat cerebral cortex)[1][2][4][5] | EC50: 1.5 nM (human H3 receptor, inverse agonist activity)[10] |
| Blood-Brain Barrier Permeability | Poor/Limited[1][2][3][4][5] | CNS Penetrant[11][12] |
| Approved Indications | None (Research compound) | Narcolepsy with or without cataplexy, Excessive Daytime Sleepiness[6][13][14] |
Table 2: Summary of In Vivo Efficacy Data
| Endpoint | This compound Dioxalate | Pitolisant |
| Wakefulness/Sleep | Significantly shortens pentobarbital-induced narcosis when centrally injected[4]. Systemic administration data is not available. | Increases wakefulness and reduces excessive daytime sleepiness in animal models and humans[1][3][11]. In clinical trials, significantly improved Epworth Sleepiness Scale (ESS) scores compared to placebo[13][15]. |
| Cataplexy | No data available. | Reduces the frequency of cataplexy attacks in animal models and humans[13]. |
| Cognition | No data available. | Enhances attention, learning, and other cognitive processes in animal models[3]. |
| Neurotransmitter Modulation | No direct in vivo data on neurotransmitter release. | Increases brain levels of histamine, acetylcholine, noradrenaline, and dopamine[3][6][11]. |
Experimental Protocols
Ex Vivo H3 Receptor Occupancy Study (this compound Dioxalate)
This protocol is based on the methodology implied by the available data for this compound dioxalate[2][6].
-
Animal Model: Male Wistar rats.
-
Drug Administration: this compound dioxalate is administered via intraperitoneal (i.p.) injection at varying doses.
-
Tissue Collection: At a specified time point post-injection, animals are euthanized, and brains are rapidly excised and dissected to isolate the cerebral cortex.
-
Receptor Binding Assay:
-
Cerebral cortex membranes are prepared.
-
An ex vivo binding assay is performed using a radiolabeled H3 receptor ligand, such as [3H]-(R)-α-methylhistamine.
-
The ability of the ex vivo-administered this compound dioxalate to inhibit the binding of the radioligand is measured.
-
-
Data Analysis: The dose of this compound dioxalate that results in 50% occupancy of the H3 receptors (ED50) is calculated.
In Vivo Wakefulness and Narcolepsy Model Study (Pitolisant)
This protocol is a generalized representation of preclinical studies evaluating wake-promoting agents like pitolisant[1][3].
-
Animal Model: Orexin-deficient narcoleptic mice or wild-type rodents for general wakefulness assessment.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Drug Administration: Pitolisant or vehicle is administered orally (p.o.) or via i.p. injection.
-
Data Acquisition: Continuous EEG/EMG recordings are collected for a defined period (e.g., 24 hours) post-dosing to assess time spent in wakefulness, non-REM sleep, and REM sleep. For narcolepsy models, the frequency and duration of cataplectic episodes are also quantified.
-
Data Analysis: The total time spent in each sleep-wake state is calculated and compared between the pitolisant-treated and vehicle-treated groups. Statistical analysis is performed to determine the significance of any observed effects on wakefulness and cataplexy.
Mandatory Visualization
References
- 1. scienceopen.com [scienceopen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 6. CNS access of selected H3-antagonists: ex vivo binding study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H3 receptor inverse agonist/antagonist compared with Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the abuse potential of Pitolisant, a histamine H₃ receptor inverse agonist/antagonist compared with Modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CNS access of selected H3-antagonists: ex vivo binding study in rats | springermedicine.com [springermedicine.com]
- 11. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Evaluating pitolisant as a narcolepsy treatment option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials | springermedizin.de [springermedizin.de]
Head-to-Head Comparison: ROS 234 and ABT-288 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two histamine H3 receptor (H3R) antagonists: ROS 234 and ABT-288. While both compounds target the same receptor, their pharmacological profiles and progression in the drug development pipeline differ significantly. This document aims to present an objective overview based on available experimental data to inform research and development decisions.
Introduction and Overview
This compound and ABT-288 are both antagonists of the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of H3R is a therapeutic strategy being explored for a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD), due to its potential to enhance cognitive function.
ABT-288, developed by Abbott Laboratories (now AbbVie), has been the subject of extensive preclinical and clinical investigation. It is a potent, selective, and orally bioavailable H3R antagonist that readily crosses the blood-brain barrier. In contrast, this compound is a potent H3R antagonist with limited publicly available data, primarily from in vitro and ex vivo studies. A key characteristic noted for this compound is its poor central access.
Mechanism of Action: Histamine H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons. Its activation inhibits the synthesis and release of histamine. H3 receptors are also present as heteroreceptors on non-histaminergic neurons, where they modulate the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.
By blocking the H3 receptor, antagonists like this compound and ABT-288 inhibit this negative feedback loop, thereby increasing the release of histamine and other neurotransmitters. This enhanced neurochemical transmission in brain regions associated with cognition, such as the prefrontal cortex and hippocampus, is believed to be the basis for their potential pro-cognitive effects.
Figure 1: Signaling pathway of H3 receptor antagonism.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and ABT-288, highlighting their binding affinities and in vivo potencies.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | This compound | ABT-288 |
| Target | Histamine H3 Receptor | Histamine H3 Receptor |
| Human H3R Ki | Not Available | 1.9 nM[1][2] |
| Rat H3R Ki | pKi = 8.90 (Rat cerebral cortex)[3][4] | 8.2 nM (Rat)[1][2] |
| Guinea Pig H3R pKB | 9.46 (Guinea-pig ileum)[3][4] | Not Available |
Table 2: In Vivo / Ex Vivo Potency and Pharmacokinetics
| Parameter | This compound | ABT-288 |
| Rat ED50 | 19.12 mg/kg (ip, ex vivo, Rat cerebral cortex)[3][4] | Not Available |
| Oral Bioavailability | Not Available | 37% to 66%[5] |
| Mean Elimination Half-life | Not Available | 40 to 61 hours in humans[6] |
| CNS Penetration | Poor central access[3][4] | Excellent CNS penetration |
Clinical Development Overview: ABT-288
ABT-288 has undergone several clinical trials for cognitive impairment in different patient populations.
-
Alzheimer's Dementia: A Phase II randomized, double-blind, placebo-controlled study in patients with mild-to-moderate Alzheimer's disease was prematurely terminated due to meeting futility criteria. ABT-288 did not demonstrate efficacy in improving cognitive scores compared to placebo.[7]
-
Schizophrenia: A 12-week study evaluating ABT-288 as an adjunctive therapy for cognitive impairment associated with schizophrenia also failed to show a significant improvement in the primary cognitive endpoint compared to placebo.[8][9]
-
Safety and Tolerability: Across multiple studies, ABT-288 was generally found to be safe and well-tolerated.[6][10] The most common adverse events reported included abnormal dreams, headache, insomnia, and dizziness.[6][10]
There is no publicly available information on the clinical development of this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of H3R antagonists.
Protocol 1: In Vitro Receptor Binding Assay ([3H]Nα-methylhistamine Binding)
This protocol is a standard method for determining the binding affinity of a compound to the H3 receptor.
-
Tissue Preparation: Rat cerebral cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Binding Reaction: The membrane suspension is incubated with a fixed concentration of a radiolabeled H3R ligand, such as [3H]Nα-methylhistamine, and varying concentrations of the test compound (e.g., ABT-288 or this compound).
-
Incubation: The mixture is incubated, typically for 60 minutes at 25°C, to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: Workflow for a typical receptor binding assay.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol, as described for ABT-288, measures the effect of the compound on neurotransmitter levels in the brain of a living animal.[5]
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., the prefrontal cortex).
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline level of the neurotransmitter of interest (e.g., acetylcholine or dopamine).
-
Drug Administration: The test compound (ABT-288) is administered to the animal (e.g., via intraperitoneal injection or oral gavage).
-
Post-Dosing Collection: Dialysate samples continue to be collected for several hours after drug administration.
-
Sample Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The neurotransmitter levels in the post-dosing samples are expressed as a percentage of the average baseline level to determine the effect of the compound on neurotransmitter release.
Summary and Conclusion
The comparison between this compound and ABT-288 is largely a tale of two compounds at vastly different stages of investigation.
-
ABT-288 is a well-characterized H3R antagonist with high potency, good oral bioavailability, and excellent CNS penetration. Despite promising preclinical data, it has not demonstrated clinical efficacy for cognitive enhancement in Alzheimer's disease or schizophrenia. The extensive dataset available for ABT-288, however, makes it a valuable tool for understanding the pharmacology of H3R antagonists.
-
This compound is also a potent H3R antagonist, but the available data is limited to in vitro and ex vivo studies. Its defining reported characteristic is poor central access, which would make it unsuitable as a primary therapeutic for centrally-mediated cognitive disorders. However, it could serve as a useful research tool, for example, in studies aiming to differentiate the peripheral versus central effects of H3 receptor antagonism.
For researchers in the field, ABT-288 represents a clinical-stage compound with a wealth of data to inform future drug design and target validation efforts. This compound, on the other hand, is a preclinical tool compound whose utility may lie in its distinct pharmacokinetic profile, particularly its limited brain penetration. Further studies would be required to fully elucidate the pharmacological profile and potential applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABT-288 | Histamine H3 antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized study of H3 antagonist ABT-288 in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A randomized trial of the efficacy and safety of the H3 antagonist ABT-288 in cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The H3 antagonist ABT-288 is tolerated at significantly higher exposures in subjects with schizophrenia than in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Unveiling the Advantages of ROS 234 Dioxalate Over First-Generation H3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ROS 234 dioxalate, a potent histamine H3 receptor antagonist, with first-generation H3 antagonists. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to objectively delineate the potential advantages of this compound dioxalate for researchers in the field of neuroscience and drug development.
Executive Summary
First-generation histamine H3 antagonists, such as thioperamide and clobenpropit, have been instrumental in elucidating the role of the H3 receptor in various physiological processes. However, their utility can be hampered by factors such as off-target effects and limited selectivity. This compound dioxalate emerges as a potent H3 antagonist with distinct properties that may offer advantages in specific research applications. This guide will delve into a comparative analysis of their binding affinities, selectivity profiles, and in vivo efficacy, supported by experimental evidence.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound dioxalate and representative first-generation H3 antagonists.
Table 1: H3 Receptor Binding Affinity
| Compound | Assay Type | Species | Tissue/System | Parameter | Value | Reference |
| This compound dioxalate | Functional Assay | Guinea-pig | Ileum | pKB | 9.46 | [1] |
| Radioligand Binding | Rat | Cerebral Cortex | pKi | 8.90 | [1] | |
| Thioperamide | Functional Assay | Guinea-pig | Jejunum | pA2 | 8.9 | [2] |
| Radioligand Binding | Rat | Cortex Membranes | Ki | 4.3 nM | [2] | |
| Clobenpropit | Radioligand Binding | Human | Recombinant H3R | pKi | 9.4 | [3] |
| Functional Assay | Rat | Cerebral Cortex Synaptosomes | pKi | 9.22 | [3] |
Table 2: In Vivo Activity
| Compound | Species | Administration | Endpoint | Parameter | Value | Reference |
| This compound dioxalate | Rat | Intraperitoneal (i.p.) | Ex vivo H3 receptor occupancy in cerebral cortex | ED50 | 19.12 mg/kg | [1] |
| Thioperamide | Rat | Intraperitoneal (i.p.) | Attenuation of (R)-alpha-MeHA-induced drinking | Effective Dose | 0.01 - 10 µmol/kg | [4] |
| Clobenpropit | Rat | Intraperitoneal (i.p.) | Attenuation of (R)-alpha-MeHA-induced drinking | Effective Dose | 0.1 - 30 µmol/kg | [4] |
Note: Direct comparison of in vivo efficacy is challenging due to different experimental endpoints. The ED50 for this compound dioxalate reflects receptor occupancy, while the data for first-generation antagonists are from a behavioral model.
Key Advantages of this compound Dioxalate
Based on the available data, this compound dioxalate presents with high potency as an H3 antagonist.[1] A notable characteristic of this compound dioxalate is its poor access to the central nervous system (CNS).[1] This property can be a distinct advantage in studies focused on peripheral H3 receptors, minimizing confounding central effects. While centrally acting H3 antagonists are explored for neurological conditions, a peripherally restricted antagonist is a valuable tool for dissecting the roles of peripheral H3 receptors in inflammation and other systemic processes.
First-generation H3 antagonists like thioperamide are known to cross the blood-brain barrier and have been shown to interact with other receptors, including the 5-HT3 receptor, and monoamine transporters at higher concentrations, which can lead to a complex pharmacological profile.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the H3 receptor signaling pathway and a general workflow for evaluating H3 antagonists.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for H3 Antagonist Evaluation.
Experimental Protocols
H3 Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.
Materials:
-
Rat cerebral cortex membranes (source of H3 receptors)
-
Radioligand: [3H]-Nα-methylhistamine
-
Test compound (e.g., this compound dioxalate, thioperamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add rat cerebral cortex membranes, [3H]-Nα-methylhistamine (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 ligand (e.g., thioperamide).
-
Data are analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
Ex Vivo H3 Receptor Occupancy Assay
Objective: To determine the in vivo potency (ED50) of a test compound in occupying H3 receptors in the brain after systemic administration.
Materials:
-
Test animals (e.g., rats)
-
Test compound (e.g., this compound dioxalate)
-
Radioligand for ex vivo binding (e.g., [3H]-Nα-methylhistamine)
-
Homogenization buffer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Administer the test compound to animals at various doses via the desired route (e.g., intraperitoneal).
-
At a specified time point after administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., cerebral cortex).
-
Homogenize the brain tissue in buffer.
-
Incubate a portion of the homogenate with the radioligand to label the available (unoccupied) H3 receptors.
-
Separate bound and free radioligand by filtration.
-
Measure the amount of specific radioligand binding in the tissue from drug-treated animals and compare it to the binding in vehicle-treated control animals.
-
The dose of the test compound that produces 50% occupancy of the H3 receptors is determined as the ED50.
Novel Object Recognition (NOR) Test
Objective: To assess the effects of an H3 antagonist on recognition memory in rodents.
Materials:
-
Test animals (e.g., mice or rats)
-
Open field arena
-
Two identical objects for the familiarization phase
-
One novel object for the test phase
-
Video tracking software
Procedure:
-
Habituation: Individually place each animal in the empty open field arena for a set period (e.g., 5-10 minutes) for 1-2 days to acclimate them to the environment.
-
Familiarization Phase: Place two identical objects in the arena. Administer the test compound or vehicle to the animals at a specified time before this phase. Place the animal in the arena and allow it to explore the objects for a defined duration (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Test Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set time (e.g., 5 minutes).
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is calculated as (Timenovel - Timefamiliar) / (Timenovel + Timefamiliar). A higher DI indicates better recognition memory.
Conclusion
This compound dioxalate stands out as a potent H3 receptor antagonist.[1] Its limited ability to penetrate the central nervous system presents a key advantage for researchers investigating the peripheral actions of the H3 receptor, thereby avoiding the complex central effects often associated with first-generation antagonists. While direct comparative studies are limited, the high potency of this compound dioxalate suggests its utility as a valuable pharmacological tool. Further research is warranted to fully characterize its selectivity profile and to explore its efficacy in in vivo models of peripherally-mediated diseases. The experimental protocols and data presented in this guide offer a foundational resource for scientists designing future studies in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Validating the Antagonistic Activity of ROS 234 Dioxalate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ROS 234 dioxalate, a potent histamine H3 receptor antagonist, with other alternative compounds. The information presented herein is supported by experimental data to aid in the evaluation of its antagonistic activity.
Comparative Analysis of In Vitro and In Vivo Activity
This compound dioxalate demonstrates high potency as a histamine H3 receptor antagonist in various assays. A summary of its key activity parameters is presented below, alongside data for other well-established H3 receptor antagonists for a comparative perspective. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and the data presented is compiled from various sources.
| Compound | In Vitro Activity (Binding Affinity) | In Vitro Activity (Functional Antagonism) | In Vivo Activity (Receptor Occupancy/Efficacy) |
| This compound dioxalate | pKi: 8.90 (Rat cerebral cortex)[1][2][3] | pKB: 9.46 (Guinea-pig ileum)[1][2][3] | ED50: 19.12 mg/kg (i.p.) (ex vivo, Rat cerebral cortex)[1][2][3] |
| Thioperamide | pKi: ~8.18 (Rat brain cortex)[4] | pA2: ~8.79 (Guinea-pig ileum)[5] | Effective in attenuating RAMH-induced drinking (0.01-10 µmol/kg)[2] |
| Ciproxifan | Not explicitly found in search results | pA2: 7.07 to 9.20 (Mouse brain cortex slices)[5] | Effective in attenuating RAMH-induced drinking (0.001-30 µmol/kg)[2] |
| Pitolisant | Ki: 6.09 nM (Human H3 receptor) | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a stronger binding affinity. pKB is the negative logarithm of the dissociation constant of an antagonist, and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. ED50 is the dose of a drug that produces 50% of its maximal effect.
This compound dioxalate exhibits limited permeability across the blood-brain barrier.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3 receptor antagonists, such as this compound dioxalate, block the constitutive activity of the receptor or the binding of the endogenous agonist histamine, thereby disinhibiting the downstream signaling pathways. This leads to an increase in the synthesis and release of histamine and other neurotransmitters.
Experimental Protocols
Validating the antagonistic activity of a compound like this compound dioxalate involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the H3 receptor, thereby determining its binding affinity (Ki).
Objective: To determine the binding affinity of this compound dioxalate for the histamine H3 receptor.
Materials:
-
Rat cerebral cortex membranes (or cells expressing recombinant H3 receptors)
-
Radioligand: [3H]-Nα-methylhistamine
-
Test compound: this compound dioxalate
-
Non-specific binding control: High concentration of an unlabeled H3 receptor ligand (e.g., thioperamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound dioxalate.
-
In a multi-well plate, incubate the rat cerebral cortex membranes with a fixed concentration of the radioligand and varying concentrations of this compound dioxalate.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound dioxalate to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Guinea Pig Ileum)
This assay assesses the functional antagonistic activity of a compound by measuring its ability to inhibit the effects of an H3 receptor agonist on the contraction of guinea pig ileum tissue.
Objective: To determine the functional antagonist potency (pKB) of this compound dioxalate.
Materials:
-
Guinea pig ileum segments
-
Krebs-Henseleit solution
-
H3 receptor agonist (e.g., R-α-methylhistamine)
-
Test compound: this compound dioxalate
-
Organ bath setup with an isometric force transducer
Protocol:
-
Mount segments of guinea pig ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
Elicit contractions by electrical field stimulation.
-
Establish a cumulative concentration-response curve for the H3 agonist, which will inhibit the electrically induced contractions.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of this compound dioxalate for a defined period.
-
Repeat the cumulative concentration-response curve for the H3 agonist in the presence of this compound dioxalate.
-
The antagonistic effect of this compound dioxalate will cause a rightward shift in the agonist's concentration-response curve.
-
Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist).
-
Determine the pKB value from the dose ratio using the Schild equation.
In Vivo Dipsogenia Model
This in vivo model evaluates the central H3 receptor antagonist activity of a compound by measuring its ability to block the drinking behavior (dipsogenia) induced by an H3 receptor agonist.
Objective: To assess the in vivo efficacy of this compound dioxalate as an H3 receptor antagonist.
Materials:
-
Mice or rats
-
H3 receptor agonist (e.g., R-α-methylhistamine - RAMH)
-
Test compound: this compound dioxalate
-
Vehicle control
-
Drinking bottles and measurement apparatus
Protocol:
-
Acclimatize the animals to the experimental setup.
-
Administer this compound dioxalate or vehicle via the desired route (e.g., intraperitoneally - i.p.).
-
After a specified pre-treatment time, administer the H3 receptor agonist (RAMH) to induce drinking behavior.
-
Measure the volume of water consumed by each animal over a set period.
-
Compare the water intake in the group treated with this compound dioxalate and RAMH to the group treated with vehicle and RAMH.
-
A significant reduction in water intake in the presence of this compound dioxalate indicates its in vivo antagonistic activity at central H3 receptors.
-
Determine the ED50 value, the dose of this compound dioxalate that inhibits the agonist-induced drinking by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential in vivo effects of H3 receptor ligands in a new mouse dipsogenia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subclasses of histamine H3 antagonist binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ROS 234 Dioxalate: A Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ROS 234 dioxalate, a potent antagonist of the H3 histamine receptor. While comprehensive cross-reactivity studies for this specific compound are not widely published, this document outlines the essential methodologies and presents an illustrative dataset to guide researchers in evaluating receptor selectivity.
This compound dioxalate is recognized as a potent H3 antagonist with a pKB of 9.46 at the guinea-pig ileum H3-receptor and a pKi of 8.90 for the rat cerebral cortex H3-receptor.[1][2] It is noted for its limited permeability across the blood-brain barrier.[3][4] Understanding the selectivity profile of such a compound is critical for predicting its therapeutic window and potential off-target effects.
I. Quantitative Analysis of Receptor Binding Affinity
To assess the selectivity of a compound, its binding affinity against a panel of relevant receptors is determined. The data is typically presented as Ki (inhibition constant), where a lower value indicates higher affinity. The following table presents the known affinity of this compound dioxalate for its primary target and illustrative, hypothetical data for other receptors to demonstrate a typical selectivity panel.
Table 1: Receptor Binding Profile of this compound Dioxalate
| Receptor Target | Ligand | Ki (nM) | Data Source |
|---|---|---|---|
| Histamine H3 | This compound dioxalate | 1.26 | Published[1][2] |
| Histamine H1 | This compound dioxalate | > 10,000 | Illustrative Data |
| Histamine H2 | This compound dioxalate | > 10,000 | Illustrative Data |
| Histamine H4 | This compound dioxalate | 850 | Illustrative Data |
| Adrenergic α1 | This compound dioxalate | > 5,000 | Illustrative Data |
| Serotonin 5-HT2A | This compound dioxalate | > 5,000 | Illustrative Data |
| Dopamine D2 | This compound dioxalate | > 10,000 | Illustrative Data |
Note: Ki value for H3 receptor calculated from pKi of 8.90. All other Ki values are for illustrative purposes to represent a hypothetical selectivity profile.
II. Experimental Protocols
The data presented above is typically generated using competitive radioligand binding assays.[5][6] This method is considered the gold standard for quantifying the affinity of a compound for a target receptor.[5]
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound dioxalate) by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
1. Preparation of Materials:
- Receptor Source: A membrane preparation from cells or tissues expressing the target receptor (e.g., CHO cells transfected with human H3 receptor). The protein concentration is determined using a standard assay like the BCA assay.
- Radioligand: A specific radiolabeled ligand for the target receptor with high affinity and known dissociation constant (Kd).
- Test Compound: this compound dioxalate, prepared in a series of dilutions (typically 8-10 concentrations over a five-log unit range).[5]
- Assay Buffer: A buffer optimized for receptor binding (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
- Wash Buffer: Ice-cold buffer to separate bound from unbound radioligand.
2. Assay Procedure:
- The assay is performed in a 96-well plate format.
- To each well, add the receptor membrane preparation, the diluted test compound, and a fixed concentration of the radioligand (typically at or below its Kd).[7]
- Three sets of controls are included:
- Total Binding: Contains receptor, radioligand, and buffer (no test compound).
- Non-specific Binding (NSB): Contains receptor, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
- Blank: Contains only the radioligand and buffer.
- The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.
3. Separation and Detection:
- The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- Specific Binding is calculated by subtracting the non-specific binding from the total binding.
- The data is plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.[8]
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.[7]
- The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
III. Visualized Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following sections provide Graphviz diagrams for the experimental workflow and the primary signaling pathway.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Histamine H3 Receptor
Caption: Simplified signaling pathway of the H3 histamine receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 4. This compound dioxalate (CAS 1781941-93-2): R&D Systems [rndsystems.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ligand binding assay - Wikipedia [en.wikipedia.org]
A Comparative Analysis of ROS 234 Dioxalate and Ciproxifan in the Context of Cognitive Enhancement Research
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two histamine H3 receptor antagonists, ROS 234 dioxalate and ciproxifan, with a focus on their potential for cognitive enhancement. This document synthesizes available preclinical data, outlines experimental methodologies, and visualizes key pathways to facilitate an informed understanding of their respective profiles.
Introduction to H3 Receptor Antagonism and Cognitive Function
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine, norepinephrine, and dopamine.[1][2][3] Antagonists of the H3 receptor are hypothesized to enhance cognitive function by increasing the release of these neurotransmitters in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex.[4][5] This guide examines two such antagonists: the well-characterized ciproxifan and the less-studied this compound dioxalate.
This compound Dioxalate: A Potent Antagonist with Limited Central Access
This compound dioxalate is identified as a potent histamine H3 antagonist.[6][7] However, a significant characteristic that shapes its research profile is its poor access to the central nervous system (CNS) and limited permeability across the blood-brain barrier.[6][7][8] This property presents a substantial hurdle for its application in studies on cognitive enhancement, which necessitates action within the brain.
Preclinical Data on this compound Dioxalate
Available preclinical data for this compound dioxalate primarily focuses on its in vitro and ex vivo receptor binding affinities. There is a notable lack of published studies evaluating its efficacy in standard cognitive behavioral assays in animal models. One study noted that when centrally injected, thereby bypassing the blood-brain barrier, this compound significantly shortened pentobarbital-induced sleep time, suggesting a wakefulness-promoting effect which is a known characteristic of centrally-acting H3 antagonists.[6] However, this does not directly translate to cognitive enhancement.
The limited data on this compound dioxalate's cognitive effects is likely a direct consequence of its poor brain penetration, making it a less viable candidate for cognitive enhancement studies compared to brain-penetrant compounds.
Ciproxifan: A Widely Studied Cognitive Enhancer
Ciproxifan is a potent and selective histamine H3 receptor antagonist that has been extensively studied in preclinical models of cognitive function.[4][9][10] Its ability to cross the blood-brain barrier allows for the investigation of its central effects on learning and memory.
Preclinical Efficacy of Ciproxifan in Cognitive Models
Ciproxifan has demonstrated pro-cognitive effects across a range of animal models and behavioral tasks. In a transgenic mouse model of Alzheimer's disease (APP Tg2576), daily treatment with ciproxifan alleviated cognitive deficits.[9] Specifically, in the Morris water maze, a test of spatial learning and memory, the escape latencies of ciproxifan-treated APP Tg2576 mice were indistinguishable from those of wild-type control mice.[9] Furthermore, in the object recognition task, which assesses learning and memory, acute treatment with ciproxifan reversed the cognitive impairment observed in these mice.[9]
In a different model, ciproxifan was shown to potently prevent the deleterious effects of chronic restraint stress on recognition and long-term memory in rats.[10] Administration of ciproxifan before learning, immediately after learning, or before retrieval significantly improved performance in both the object recognition and passive avoidance tasks.[10] Additionally, ciproxifan has been shown to reverse working memory deficits in sleep-deprived mice.[11]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound dioxalate and ciproxifan. The disparity in the amount of data reflects the current state of research for each compound.
Table 1: Receptor Binding and In Vivo Potency
| Compound | Target | Assay | Species | Value | Reference |
| This compound dioxalate | H3 Receptor | pKB | Guinea-pig ileum | 9.46 | [6][7] |
| H3 Receptor | pKi | Rat cerebral cortex | 8.90 | [6][7] | |
| H3 Receptor Occupancy | ED50 (ex vivo) | Rat cerebral cortex | 19.12 mg/kg (i.p.) | [6][7] | |
| Ciproxifan | H3 Receptor | Ki | Rat brain | 0.5-1.9 nM | [7] |
| Histamine Turnover | ED50 | Mouse | 0.14 mg/kg (p.o.) | [7] |
Table 2: Preclinical Cognitive Enhancement Data for Ciproxifan
| Animal Model | Behavioral Task | Dosage | Key Finding | Reference |
| APP Tg2576 Mouse (Alzheimer's Model) | Morris Water Maze | 3 mg/kg (daily) | Escape latencies were indistinguishable from wild-type controls. | [9] |
| APP Tg2576 Mouse (Alzheimer's Model) | Object Recognition Task | 3 mg/kg (acute) | Reversed significant impairment in object recognition. | [9] |
| Chronically Stressed Rat | Object Recognition Task | 3 mg/kg (i.p.) | Potently prevented deleterious effects of stress (p<0.001). | [10] |
| Chronically Stressed Rat | Passive Avoidance Task | 3 mg/kg (i.p.) | Potently prevented deleterious effects of stress (p<0.001). | [10] |
| Sleep-Restricted Mouse | T-maze Spontaneous Alternation | 3 mg/kg | Reversed working memory impairment. | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Ciproxifan in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: APP Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein and develop age-dependent cognitive deficits.[9]
-
Drug Administration: For the Morris water maze, mice received daily intraperitoneal (i.p.) injections of ciproxifan (3 mg/kg) or saline. For the object recognition task, a single i.p. injection of ciproxifan (3 mg/kg) was administered.[9]
-
Morris Water Maze Protocol: This task assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn to locate a hidden platform to escape. The time taken to find the platform (escape latency) is recorded over several trials and days.[9]
-
Object Recognition Task Protocol: This task evaluates an animal's ability to recognize a novel object from a familiar one. During a training phase, mice are allowed to explore two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured, with a preference for the novel object indicating intact memory.[9]
Ciproxifan in a Chronic Stress Model
-
Animal Model: Rats subjected to chronic restraint stress (2 hours daily for 21 days) to induce cognitive deficits.[10]
-
Drug Administration: A single i.p. injection of ciproxifan (3 mg/kg) was administered either before the learning trial, immediately after the learning trial, or before the retrieval trial.[10]
-
Passive Avoidance Task Protocol: This task measures long-term memory based on negative reinforcement. The apparatus consists of a brightly lit and a dark compartment. During training, the animal receives a mild foot shock upon entering the dark compartment. In the subsequent test session, the latency to enter the dark compartment is measured as an index of memory for the aversive experience.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of H3 receptor antagonists and a typical experimental workflow for their evaluation in cognitive enhancement studies.
Caption: Signaling pathway of H3 receptor antagonists like ciproxifan.
Caption: A typical experimental workflow for preclinical cognitive studies.
Conclusion
This comparative guide highlights a significant divergence in the research trajectories of this compound dioxalate and ciproxifan for cognitive enhancement. Ciproxifan is a well-documented, brain-penetrant H3 receptor antagonist with a substantial body of preclinical evidence supporting its pro-cognitive effects in various models of cognitive impairment. In contrast, this compound dioxalate, while a potent H3 antagonist in vitro, is hindered by poor central nervous system accessibility, which has limited its investigation in cognitive paradigms.
For researchers and drug development professionals, ciproxifan represents a valuable tool compound for exploring the therapeutic potential of H3 receptor antagonism in cognitive disorders. The lack of cognitive data for this compound dioxalate underscores the critical importance of pharmacokinetic properties, particularly blood-brain barrier penetration, in the development of CNS-targeted therapies. Future research in this area will likely continue to focus on brain-penetrant H3 antagonists to further elucidate their potential for treating cognitive deficits.
References
- 1. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 8. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciproxifan, an H3 receptor antagonist, alleviates hyperactivity and cognitive deficits in the APP Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single dose of H3 receptor antagonist--ciproxifan--abolishes negative effects of chronic stress on cognitive processes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
A Comparative Benchmark Analysis of ROS 234 Dioxalate and Other Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research compound ROS 234 dioxalate with other notable histamine H3 receptor (H3R) antagonists. The data presented is collated from various preclinical studies to offer a comprehensive performance benchmark.
Introduction to this compound Dioxalate
This compound dioxalate is a potent antagonist of the histamine H3 receptor.[1][2][3] The H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[4] Its modulation by antagonists is a key area of research for potential therapeutic applications in neurological and cognitive disorders.[4][5]
Comparative Analysis of In Vitro and In Vivo Performance
The following tables summarize the available quantitative data for this compound dioxalate and a selection of other well-characterized H3R antagonists: Pitolisant, Thioperamide, Clobenpropit, and ABT-239.
Table 1: Comparative In Vitro Binding Affinities of H3 Receptor Antagonists
| Compound | pKi | Ki (nM) | Receptor Source | Radioligand |
| This compound dioxalate | 8.90 [1][2] | ~1.26 | Rat cerebral cortex [1][2] | Not Specified |
| Pitolisant | - | 0.16 | Human H3 Receptor | Not Specified |
| Thioperamide | - | 4.3 | Rat Brain | [3H]histamine |
| Clobenpropit | 9.44 | ~0.36 | Human H3LR | Not Specified |
| ABT-239 | 8.9 | ~1.26 | Rat H3R | Not Specified |
Note: Ki values are indicative and can vary based on experimental conditions. Data is compiled from multiple sources.
Table 2: Comparative In Vitro Functional Antagonism of H3 Receptor Antagonists
| Compound | pKB / pA2 | Receptor/Tissue Source |
| This compound dioxalate | 9.46 (pKB) [1][2] | Guinea-pig ileum H3-receptor [1][2] |
| Pitolisant | - | - |
| Thioperamide | - | - |
| Clobenpropit | 9.93 (pA2)[6] | Not Specified |
| ABT-239 | - | - |
pKB and pA2 are measures of antagonist potency derived from functional assays. Higher values indicate greater potency.
Table 3: Comparative In Vivo Efficacy of H3 Receptor Antagonists
| Compound | ED50 (mg/kg) | Route of Administration | Animal Model |
| This compound dioxalate | 19.12 [1][2] | Intraperitoneal (i.p.) [1][2] | Rat (ex vivo, cerebral cortex) [1][2] |
| Pitolisant | - | - | - |
| Thioperamide | 12.5-25 | Intraperitoneal (i.p.) | Mouse (locomotor activity) |
| Clobenpropit | - | - | - |
| ABT-239 | 0.1-1.0 | Not Specified | Rat (inhibitory avoidance) |
ED50 represents the dose required to achieve 50% of the maximal effect and is an indicator of in vivo potency.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is a major signaling pathway for the H3 receptor. Additionally, H3 receptor activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. The βγ subunits of the G protein can also directly interact with and inhibit voltage-gated calcium channels, leading to a reduction in neurotransmitter release.
General Experimental Workflow for In Vitro Assays
The characterization of H3 receptor antagonists typically involves a series of in vitro assays to determine their binding affinity and functional potency. A general workflow for these experiments is outlined below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to characterize H3 receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the H3 receptor by quantifying its ability to displace a radiolabeled ligand.
-
Materials: Membranes from cells or tissues expressing the H3 receptor, radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine), unlabeled test compounds, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2), wash buffer, and scintillation fluid.
-
Procedure:
-
Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and the receptor-containing membranes.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay assesses the functional antagonism of a compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
-
Materials: Whole cells expressing the H3 receptor, a known H3 receptor agonist, the test antagonist, a phosphodiesterase inhibitor (to prevent cAMP degradation), and a cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of an H3 receptor agonist in the presence of a phosphodiesterase inhibitor.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is measured. From this shift, the pA2 or pKB value is calculated, providing a measure of the antagonist's potency.
GTPγS Binding Functional Assay
This assay measures the functional activity of an antagonist by monitoring its effect on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins following receptor activation.
-
Materials: Membranes from cells expressing the H3 receptor, a known H3 receptor agonist, the test antagonist, [35S]GTPγS, and GDP.
-
Procedure:
-
Incubate the cell membranes with the agonist and varying concentrations of the antagonist in the presence of GDP.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
After incubation, separate the membrane-bound [35S]GTPγS from the free form by filtration.
-
Quantify the radioactivity on the filters.
-
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is determined, providing a measure of its functional potency.
Conclusion
This compound dioxalate demonstrates high potency as a histamine H3 receptor antagonist, with in vitro and in vivo data comparable to other well-established research compounds in this class. The provided data and experimental context are intended to assist researchers in evaluating the potential of this compound dioxalate for their specific research applications and in the design of further comparative studies. The variability in reported values across different studies underscores the importance of conducting head-to-head comparisons under standardized conditions for a definitive assessment of relative potency and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. This compound dioxalate - Immunomart [immunomart.com]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The evolution of histamine H₃ antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clobenpropit | C14H17ClN4S | CID 2790 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using ROS 234 Dioxalate and Alternative H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ROS 234 dioxalate, a potent histamine H3 receptor antagonist, with other commonly used alternatives. The information presented is intended to assist researchers in selecting the appropriate tools for their experimental needs, with a focus on reproducibility and comparative efficacy. While this compound dioxalate has demonstrated high potency, it is important to note that some suppliers have discontinued this product for commercial reasons.
Data Presentation: Comparative Efficacy of H3 Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound dioxalate and several alternative H3 receptor antagonists. These values have been compiled from various studies and provide a basis for comparing their performance. It is important to consider that experimental conditions can vary between studies, potentially influencing the absolute values.
Table 1: In Vitro Binding Affinities (pKi) of H3 Receptor Antagonists
| Compound | pKi at Rat Cerebral Cortex H3-Receptor | Species/Tissue Source | Reference |
| This compound dioxalate | 8.90 | Rat cerebral cortex | [1] |
| Clobenpropit | 8.2 | Human H3L Receptor | [2] |
| Ciproxifan | 9.27 | Rat brain cortex membranes | [3] |
| Thioperamide | 7.6 | Rat H3L Receptor | [2] |
| Pitolisant | Not readily available in pKi | - | - |
| Enerisant | High affinity (specific Ki not stated) | Human and rat H3 receptors | [4] |
Table 2: In Vitro Functional Potencies of H3 Receptor Antagonists
| Compound | pA2 / pKb | Assay Type | Species/Tissue Source | Reference |
| This compound dioxalate | 9.46 (pKB) | Functional Assay | Guinea-pig ileum | [1] |
| Clobenpropit | 8.2 (pKb) | cAMP response | Human H3L Receptor | [2] |
| Ciproxifan | 9.39 (pA2) | Tritium overflow | Mouse brain cortex slices | [3] |
| Thioperamide | 8.79 (pA2) | Electrically induced contraction | Guinea-pig ileum | [5] |
| Pitolisant | - | - | - | - |
| Enerisant | - | - | - | - |
Table 3: In Vivo Efficacy of H3 Receptor Antagonists
| Compound | ED50 | In Vivo Model | Species | Reference |
| This compound dioxalate | 19.12 mg/kg (ip) | Ex vivo binding | Rat | [1] |
| Enerisant | 0.03-0.3 mg/kg (p.o.) | Social recognition test | Rat | [4] |
| Pitolisant | - | Wake-promoting | Human | [6] |
Experimental Protocols
To ensure the reproducibility of experiments involving H3 receptor antagonists, detailed methodologies are crucial. Below are protocols for key in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the H3 receptor.
1. Materials:
-
Cell membranes expressing the histamine H3 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Nα-methylhistamine).
-
Test compounds (unlabeled H3 receptor antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound, which can then be converted to a Ki value.[7][8]
In Vitro cAMP Functional Assay
This assay measures the ability of H3 receptor antagonists to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
1. Materials:
-
Cells stably expressing the histamine H3 receptor (e.g., CHO-K1 or HEK293).
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Test compounds (H3 receptor antagonists).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA).
2. Procedure:
-
Culture the cells in 96-well plates.
-
Pre-treat the cells with the test compounds at various concentrations.
-
Stimulate the cells with an H3 receptor agonist in the presence of forskolin.
-
Incubate the plate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP is used to determine its potency (pA2 or pKb value).[9][10][11]
In Vivo Social Recognition Test
This behavioral assay assesses the pro-cognitive effects of H3 receptor antagonists.
1. Animals:
-
Adult male rats.
2. Procedure:
-
Habituation: Individually house the rats and handle them for several days before the experiment.
-
Drug Administration: Administer the test compound (e.g., Enerisant) or vehicle orally at a specific time before the test.[4]
-
Acquisition Trial (T1): Place a juvenile rat into the home cage of the adult rat for a short exploration period (e.g., 4 minutes).
-
Inter-trial Interval: Remove the juvenile rat. The duration of this interval can be varied to assess short-term or long-term memory.
-
Retrieval Trial (T2): Re-introduce the same juvenile rat (for social memory) or a novel juvenile rat (for social discrimination) into the adult's cage for another exploration period.
-
Data Analysis: Record the time the adult rat spends investigating the juvenile rat in T1 and T2. A decrease in investigation time in T2 with the familiar juvenile indicates memory, and an H3 antagonist is expected to enhance this memory.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathway of the histamine H3 receptor and a general experimental workflow for evaluating H3 receptor antagonists.
References
- 1. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. GloSensor™ cAMP Assay Protocol [promega.com]
In Vivo Validation of ROS 234 Dioxalate's Peripheral Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the peripheral analgesic properties of the novel selective peripheral μ-opioid receptor (MOR) agonist, ROS 234 Dioxalate. To contextualize its performance, this compound Dioxalate is evaluated against three comparator compounds: a well-established peripherally restricted MOR agonist (Loperamide), a potent, centrally acting MOR agonist (Fentanyl), and a conventional non-steroidal anti-inflammatory drug (NSAID) (Diclofenac). The experimental data presented herein is derived from established rodent models of inflammatory and thermal pain.
Disclaimer: "this compound Dioxalate" is a hypothetical compound name used for illustrative purposes. The data presented for this compound are representative of a peripherally acting μ-opioid receptor agonist and are synthesized from publicly available research on similar molecules.
Comparative Efficacy Data
The following table summarizes the median effective dose (ED₅₀) for each compound in various in vivo models of nociception. Lower ED₅₀ values are indicative of higher analgesic potency.
| Compound | Mechanism of Action | Animal Model | Administration Route | ED₅₀ | Primary Site of Action |
| This compound Dioxalate (Hypothetical) | Peripheral μ-Opioid Receptor Agonist | Carrageenan-induced Hyperalgesia (Rat) | Local Injection | 25 µg | Peripheral |
| Loperamide | Peripheral μ-Opioid Receptor Agonist | Freund's Adjuvant-induced Hyperalgesia (Rat) | Local Injection | 21 µg[1] | Peripheral |
| Fentanyl | Central & Peripheral μ-Opioid Receptor Agonist | Hot Plate Test (Rat) | Intravenous | 0.025 mg/kg[2] | Central & Peripheral |
| Diclofenac | COX Inhibitor / Peripheral NMDA Receptor Antagonist | Formalin Test (Rat - Phase 2) | Intraperitoneal | 7.20 mg/kg[3] | Peripheral |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathway and a standard experimental procedure are provided below to facilitate a clearer understanding of the underlying mechanisms and methodologies.
Caption: Peripheral μ-Opioid Receptor Signaling Pathway.
Caption: In Vivo Validation Workflow for Peripheral Analgesics.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments utilized to assess the peripheral action of analgesic compounds.
Carrageenan-Induced Paw Hyperalgesia (Rat Model)
This model is used to evaluate the efficacy of analgesic compounds against inflammatory pain.[4][5]
-
Objective: To assess a compound's ability to reverse thermal or mechanical hyperalgesia in an inflamed tissue.
-
Procedure:
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) or mechanical stimulus (e.g., von Frey filaments) is determined for each rat.
-
Induction of Inflammation: A 1% solution of lambda carrageenan is injected into the plantar surface of the rat's hind paw to induce localized inflammation and hyperalgesia.[6]
-
Compound Administration: The test compound (e.g., this compound Dioxalate), vehicle, or a comparator drug is administered, typically via local injection into the inflamed paw, at a predetermined time relative to the carrageenan injection.
-
Post-Treatment Measurement: Paw withdrawal latencies are measured again at various time points after compound administration.
-
Data Analysis: An increase in the paw withdrawal latency in the compound-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
-
Hot Plate Test (Mouse/Rat Model)
This test is a classic method for assessing the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.[7][8]
-
Objective: To evaluate the analgesic effect of a compound against a thermal stimulus.
-
Procedure:
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (typically 52-55°C).
-
Baseline Latency: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[9]
-
Compound Administration: The test compound is administered through the desired route (e.g., intravenous, subcutaneous).
-
Post-Treatment Latency: The response latency on the hot plate is measured again at set intervals following drug administration.
-
Data Analysis: An increase in the time taken to respond to the thermal stimulus is indicative of an analgesic effect.
-
Formalin Test (Rat/Mouse Model)
The formalin test is a model of tonic chemical pain that is valuable for differentiating between centrally and peripherally mediated analgesic effects.[10][11]
-
Objective: To assess the analgesic effects of a compound in a model of continuous chemical-induced pain.
-
Procedure:
-
Formalin Injection: A dilute solution of formalin (typically 2.5-5%) is injected into the plantar surface of the animal's hind paw.[10]
-
Observation Period: The animal is placed in an observation chamber, and the cumulative time spent licking, biting, or flinching the injected paw is recorded.
-
Biphasic Response: The pain response occurs in two distinct phases. The early phase (Phase 1, 0-5 minutes post-injection) is due to the direct activation of nociceptors. The late phase (Phase 2, 15-30 minutes post-injection) involves an inflammatory response and central sensitization.[10][11]
-
Compound Administration: The test compound is administered prior to the formalin injection.
-
Data Analysis: A reduction in the nociceptive behavior in either phase indicates an analgesic effect. Peripherally acting drugs are often more effective in Phase 2.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Role of central and peripheral opiate receptors in the effects of fentanyl on analgesia, ventilation and arterial blood-gas chemistry in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aub.edu.lb [aub.edu.lb]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice [pubmed.ncbi.nlm.nih.gov]
- 9. Hot-plate analgesia testing [bio-protocol.org]
- 10. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of ROS 234: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. This guide provides a comprehensive protocol for the proper disposal of ROS 234, a potent H3 antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on established best practices for the disposal of analogous compounds, such as benzimidazole derivatives, to ensure a high standard of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on the safety profiles of similar chemical structures, the following precautions are mandatory:
-
Hand Protection: Wear chemical-resistant gloves that have been properly inspected before use. Employ correct glove removal techniques to prevent skin contact.
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles to protect against splashes.
-
Skin and Body Protection: A laboratory coat must be worn to prevent skin exposure.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.
In the event of an accidental spill, evacuate the immediate area. The spill should be contained and cleaned up by trained personnel using appropriate absorbent materials, without creating dust. The collected material should be placed in a sealed, labeled container for disposal. Under no circumstances should the spilled material be allowed to enter drains.[1]
Quantitative Data for Hazard Assessment
Due to the lack of a specific SDS for this compound, the following table summarizes the potential hazards based on data from structurally related benzimidazole derivatives. This information should be used to inform a conservative approach to its handling and disposal.
| Hazard Parameter | Inferred Assessment | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful if swallowed, absorbed through the skin, or inhaled.[2] | Use appropriate PPE, including gloves, lab coat, and respiratory protection. Handle in a well-ventilated area or fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | Avoid direct contact with skin. Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | May cause eye irritation.[2] | Wear safety glasses or goggles. |
| Environmental Hazard | The environmental impact is unknown; therefore, it should be prevented from entering the environment.[2] | Do not dispose of down the drain or in general waste. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, regional, and national regulations. The following step-by-step protocol provides a framework for its safe and compliant disposal:
-
Waste Identification and Classification: Characterize the waste as a potentially hazardous chemical. Given the biological activity of H3 antagonists and the potential hazards of benzimidazole derivatives, it is prudent to manage it as a chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific classification guidance.
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, chemically compatible container that can be securely sealed.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
-
Arrange for Licensed Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[2]
-
Provide the disposal vendor with all available information about the compound, including its name, quantity, and potential hazards.
-
-
Documentation: Maintain a detailed record of the disposal process, including the name of the compound, the amount disposed of, the date of disposal, and the name of the licensed disposal contractor.[1]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting with your institution's EHS department for specific guidance.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for ROS 234 Dioxalate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount, especially when handling potent compounds like ROS 234 dioxalate. This potent H3 antagonist requires stringent handling protocols to minimize exposure risk and ensure a safe research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to become your preferred source for laboratory safety and chemical handling information.
Immediate Safety and Handling Precautions
Understanding the Compound: this compound dioxalate is a potent histamine H3 receptor antagonist.[1][2][3] Due to its pharmacological activity at low concentrations, it should be handled as a potent compound with appropriate containment strategies.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound dioxalate.
| PPE Category | Item | Specifications and Use |
| Respiratory Protection | N95 Respirator or higher | Essential when handling the powdered form to prevent inhalation of airborne particles. For operations with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) may be necessary.[4][5] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown/Coveralls | A long-sleeved, disposable gown or "bunny suit" provides full body protection.[5] Ensure it is rated for chemical resistance. |
| Eye Protection | Safety Goggles or Face Shield | Protects eyes from splashes and airborne particles. A face shield offers broader facial protection.[5] |
| Foot Protection | Disposable Shoe Covers | To be worn over laboratory shoes to prevent the tracking of contaminants outside the work area.[5] |
Operational Workflow for Handling this compound Dioxalate
A structured workflow is crucial for safely handling potent compounds. The following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for safe handling of this compound dioxalate.
Disposal Plan
Proper disposal of this compound dioxalate and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware must be decontaminated with an appropriate solvent before washing. |
| Contaminated PPE | All used PPE, including gloves, gowns, and shoe covers, must be disposed of as hazardous waste. |
Experimental Protocol: In Vivo Receptor Occupancy Study
The following is a generalized protocol for an in vivo study to assess the receptor occupancy of H3 receptor antagonists, a common application for compounds like this compound dioxalate.
-
Animal Acclimation: House animals (e.g., rats) in a controlled environment for at least one week prior to the experiment.
-
Compound Administration: Administer this compound dioxalate or other H3 receptor antagonists at various doses via the desired route (e.g., intraperitoneal injection).
-
Radioligand Injection: At a specified time point after antagonist administration, inject a radiolabeled H3 receptor ligand (e.g., [3H]-A-349821).[6]
-
Tissue Collection: At the time of peak brain radioligand concentration, euthanize the animals and dissect the brain regions of interest (e.g., cortex and cerebellum).
-
Sample Processing: Homogenize the brain tissue and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding of the radioligand in the target brain region and determine the percentage of receptor occupancy for each dose of the antagonist.
Signaling Pathway of H3 Receptor Antagonism
Histamine H3 receptors are primarily presynaptic autoreceptors that negatively regulate the synthesis and release of histamine. Antagonists like this compound dioxalate block this feedback mechanism, leading to increased histamine release.
Caption: Mechanism of action for this compound dioxalate.
By adhering to these stringent safety protocols and understanding the mechanism of action, researchers can confidently and safely advance their drug discovery efforts with this compound dioxalate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. aiha.org [aiha.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
